Technical Documentation Center

Nonanedioic acid, didecyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Nonanedioic acid, didecyl ester
  • CAS: 2131-27-3

Core Science & Biosynthesis

Foundational

Didecyl Azelate: Chemical Structure, Mechanistic Synthesis, and Applications in Advanced Formulations

Executive Summary Didecyl azelate (1,9-didecyl nonanedioate) is a highly versatile, long-chain aliphatic diester. Characterized by its excellent thermal stability, low pour point, and high viscosity index, it serves as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Didecyl azelate (1,9-didecyl nonanedioate) is a highly versatile, long-chain aliphatic diester. Characterized by its excellent thermal stability, low pour point, and high viscosity index, it serves as a critical base oil in advanced lubricants, hydraulic fluids, and as an effective plasticizer in polymer science[1]. This technical guide provides an in-depth analysis of didecyl azelate, detailing its structural mechanics, step-by-step synthesis protocols, and the causality behind its physicochemical properties.

Chemical Identity and Structural Mechanics

Didecyl azelate is synthesized via the esterification of azelaic acid (a C9 dicarboxylic acid) and 1-decanol (a C10 fatty alcohol). The resulting C29 ester features a flexible, saturated aliphatic backbone[1].

The symmetric placement of the ester linkages along the linear hydrocarbon chain disrupts crystalline packing at low temperatures. This structural feature is the primary mechanistic reason for its exceptionally low pour point (typically around -65 °C)[1]. Furthermore, the absence of unsaturation (double bonds) confers high oxidative stability, making it superior to many naturally derived unsaturated esters[2].

Table 1: Physicochemical and Structural Data of Didecyl Azelate
PropertyValue / Description
IUPAC Name 1,9-Didecyl nonanedioate
Common Synonyms Didecyl azelate; Nonanedioic acid, 1,9-didecyl ester[3]
CAS Registry Number 2131-27-3[1]
Molecular Formula C29H56O4
Molecular Weight 468.75 g/mol
SMILES O=C(OCCCCCCCCCC)CCCCCCCC(=O)OCCCCCCCCCC[3]
InChIKey WMDDQWGAOSOSAB-UHFFFAOYSA-N[3]
Key Properties High flash point, rapid biodegradability, high viscosity index[2]

Mechanistic Pathways of Synthesis

The industrial and bench-scale synthesis of didecyl azelate relies on Fischer-Speier esterification. Azelaic acid, often derived from the oxidative cleavage of oleic acid or petroselinic acid (renewable raw materials)[1], is reacted with an excess of 1-decanol in the presence of a strong acid catalyst.

Causality in Reaction Design: Esterification is a reversible, equilibrium-driven process. To achieve high yields of the diester, the equilibrium must be shifted to the right (Le Chatelier's Principle). This is accomplished by:

  • Using an excess of 1-decanol , which acts as both a reactant and a thermodynamic driving force.

  • Azeotropic removal of water : By utilizing a solvent like toluene, water (the byproduct) forms a lower-boiling azeotrope. A Dean-Stark apparatus continuously traps and removes this water, preventing reverse hydrolysis.

SynthesisLogic Azelaic Azelaic Acid (Nonanedioic Acid) Intermediate Protonated Carboxylic Intermediate Azelaic->Intermediate Protonation Decanol 1-Decanol (Decyl Alcohol) Decanol->Intermediate Nucleophilic Attack Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Intermediate H+ donor Product Didecyl Azelate (Target Ester) Intermediate->Product Esterification Byproduct Water (Removed via Dean-Stark) Intermediate->Byproduct Condensation

Mechanistic pathway for the Fischer esterification of Didecyl Azelate.

Experimental Protocol: Bench-Scale Synthesis and Purification

For researchers requiring high-purity didecyl azelate for formulation studies, the following self-validating protocol guarantees >98% purity.

Reagents:

  • Azelaic Acid (1.0 eq)

  • 1-Decanol (2.2 eq - slight excess to drive reaction)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq - catalyst)

  • Toluene (Solvent for azeotropic distillation)

  • 5% Sodium Bicarbonate (NaHCO3) aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO4)

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, combine azelaic acid, 1-decanol, and toluene. Attach a Dean-Stark trap topped with a reflux condenser.

    • Expert Insight: Toluene is selected because its boiling point (110 °C) provides the optimal thermal energy to overcome the activation barrier of the esterification without thermally degrading the aliphatic chains.

  • Catalysis & Reflux: Add p-TsOH to the mixture. Heat the flask using a heating mantle to establish a vigorous reflux.

    • Expert Insight: p-TsOH is preferred over sulfuric acid as it causes less oxidative charring of the fatty alcohols, ensuring a colorless final product.

  • Water Removal: Monitor the Dean-Stark trap. The reaction is deemed complete when the theoretical volume of water (2 equivalents) has collected in the trap and water ceases to separate.

  • Neutralization (Critical Step): Cool the mixture to room temperature. Transfer to a separatory funnel and wash twice with 5% NaHCO3.

    • Expert Insight: This step is non-negotiable. Failing to neutralize the p-TsOH will result in reverse hydrolysis during the subsequent heating stages of solvent evaporation. The bicarbonate wash also removes any unreacted azelaic acid as a water-soluble sodium salt.

  • Drying and Concentration: Wash the organic layer with brine, dry over anhydrous MgSO4, and filter. Remove the toluene solvent using a rotary evaporator under reduced pressure.

  • Vacuum Distillation: Isolate the pure didecyl azelate via fractional vacuum distillation.

    • Expert Insight: Due to the high molecular weight (468.75 g/mol ), didecyl azelate has an extremely high boiling point at atmospheric pressure. High-vacuum distillation (< 1 Torr) is mandatory to prevent thermal cracking of the ester bonds.

ExpWorkflow Step1 1. Reactant Mixing Azelaic Acid + 1-Decanol + Toluene Step2 2. Catalysis Add p-TsOH Catalyst Step1->Step2 Step3 3. Reflux & Water Removal Dean-Stark Trap at 110°C Step2->Step3 Step4 4. Neutralization Wash with 5% NaHCO3 Step3->Step4 Step5 5. Solvent Evaporation Rotary Evaporator Step4->Step5 Step6 6. Vacuum Distillation Isolate Pure Didecyl Azelate Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of Didecyl Azelate.

Applications in Advanced Formulations and Lubrication

Didecyl azelate represents a premium class of synthetic ester base oils. Its structural symmetry and saturation provide unique advantages:

  • Lubrication and Hydraulic Fluids: The ester bonds provide excellent lubricity by adhering to metal surfaces, while the long decyl chains prevent the molecules from crystallizing at low temperatures, maintaining fluidity[4]. It is frequently used in environments requiring wide temperature operability without the need for viscosity-modifying thickeners[2]. Furthermore, it is highly compatible with complex formulations, such as [5].

  • Biodegradability: Unlike mineral oil-based lubricants, aliphatic diesters like didecyl azelate are readily biodegradable. Environmental esterases can easily cleave the ester linkages, making it an environmentally friendly choice for total-loss lubrication systems[2].

  • Plasticization: In polymer chemistry, didecyl azelate acts as an efficient plasticizer. It embeds itself between polymer chains to increase flexibility and decrease the glass transition temperature (Tg) of the material, a property well-documented in [6].

References

  • UNII SC4ML8434Y - 1,9-DIDECYL NONANEDIOATE . NDC List / PubChem Database. Available at:[Link]

  • Ester oils - CA2809150A1. Google Patents.
  • Preparation of azelaic acid by catalytic oxidizing system . PatSnap. Available at: [Link]

  • US 2013/0190217 A1 - Ester oils. Google Patents.
  • JP2512457B2 - Overbased sodium sulfonate oil solution. Google Patents.
  • US3329643A - Polymeric compositions plasticized with 2, 2.... Google Patents.

Sources

Exploratory

Synthesis, Characterization, and Application Profiling of Didecyl Azelate: A Comprehensive Technical Guide

Executive Summary & Molecular Rationale Didecyl azelate (CAS: 2131-27-3) is a medium-long-chain aliphatic diester synthesized from azelaic acid (nonanedioic acid) and decyl alcohol[1]. Structurally, it is represented by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

Didecyl azelate (CAS: 2131-27-3) is a medium-long-chain aliphatic diester synthesized from azelaic acid (nonanedioic acid) and decyl alcohol[1]. Structurally, it is represented by the molecular formula C29​H56​O4​ [1]. The strategic esterification of azelaic acid serves two primary industrial and pharmaceutical purposes:

  • Biolubricants and Hydraulic Fluids: Unmodified dicarboxylic acids lack the thermal stability and fluid dynamics required for extreme mechanical environments. By capping the polar carboxyl groups with ten-carbon aliphatic chains, the resulting diester exhibits a drastically lowered pour point, an elevated flash point, and an optimized viscosity index, making it an ideal synthetic base oil for high-performance hydraulic lubricants[2][3].

  • Dermatological Prodrugs: Azelaic acid is a potent therapeutic agent for acne vulgaris and cutaneous hyperpigmentation; however, its high polarity and melting point present significant formulation challenges[4]. Esterification into highly lipophilic derivatives like didecyl azelate modifies the hydrophilic-lipophilic balance (HLB), enhancing epidermal penetration and bioavailability[4][5].

Mechanistic Workflow & Synthesis Strategy

The synthesis of didecyl azelate relies on a classic Fischer esterification. Because esterification is a reversible, equilibrium-driven process, achieving high conversion rates requires the continuous manipulation of Le Chatelier's principle[6]. While enzymatic pathways (e.g., using immobilized Candida antarctica lipase B) are viable for small-scale pharmaceutical synthesis[5], acid-catalyzed azeotropic distillation remains the gold standard for scalable, high-yield production.

G A Azelaic Acid + Decyl Alcohol (Molar Ratio 1:2.2) C Reflux Heating (110-120°C) A->C B Acid Catalyst (p-TSA) + Toluene (Azeotropic Solvent) B->C D Dean-Stark Trap (Azeotropic Water Removal) C->D Vaporization of Toluene/Water E Equilibrium Shift (Le Chatelier's Principle) D->E Continuous Water Removal F Crude Didecyl Azelate E->F 100% Conversion (Self-Validated by H2O Vol) G Alkaline Wash & Neutralization (Removes Catalyst) F->G H Vacuum Distillation (Strips Excess Alcohol & Solvent) G->H I Purified Didecyl Azelate (CAS: 2131-27-3) H->I

Figure 1: Mechanistic workflow for the azeotropic esterification and purification of didecyl azelate.

Experimental Protocol: Azeotropic Esterification

The following protocol outlines a self-validating, acid-catalyzed synthesis utilizing a Dean-Stark apparatus[6][7].

Reagent Preparation & Causality
  • Azelaic Acid: 1.0 mol (188.22 g).

  • Decyl Alcohol: 2.2 mol (348.24 g). Causality: A 10% molar excess of the alcohol is utilized to drive the equilibrium toward the diester, preventing the formation of monoesters. Decyl alcohol is chosen as the excess reagent because its lower boiling point allows it to be easily stripped via vacuum distillation later.

  • p-Toluenesulfonic acid (p-TSA): 0.02 mol (~3.8 g). Acts as a homogeneous proton donor to activate the carbonyl carbon.

  • Toluene: 150 mL. Causality: Toluene acts as an azeotropic solvent. It forms a minimum-boiling heterogeneous azeotrope with the byproduct water, allowing water to be distilled out of the reaction matrix at ~110 °C.

Step-by-Step Methodology
  • Reaction Assembly: Charge a 1 L round-bottom flask with the azelaic acid, decyl alcohol, p-TSA, and toluene. Attach a Dean-Stark trap equipped with a reflux condenser.

  • Azeotropic Reflux: Heat the mixture using a controlled heating mantle to the reflux temperature of toluene (110–120 °C). The initially heterogeneous mixture will become a clear solution as the azelaic acid undergoes esterification.

  • Self-Validating Checkpoint (Real-Time Conversion Tracking): Monitor the volume of water collecting in the lower phase of the Dean-Stark trap. The theoretical yield of water for full diesterification is 2.0 moles (36.0 mL). The reaction is deemed complete when water ceases to collect and the measured volume strictly matches the 36.0 mL theoretical limit. This provides a real-time, self-validating metric of 100% conversion without requiring intermediate spectroscopic sampling.

  • Catalyst Neutralization: Cool the crude mixture to room temperature. Transfer to a separatory funnel and wash with a 5% aqueous sodium bicarbonate ( NaHCO3​ ) solution (2 x 100 mL). Causality: The alkaline wash neutralizes the p-TSA catalyst. If the acid catalyst is not removed, it will trigger reverse hydrolysis or thermal degradation during the subsequent high-temperature distillation step.

  • Phase Separation & Drying: Wash the organic layer with saturated NaCl brine (100 mL) to break any emulsions, then dry over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent.

  • Vacuum Distillation (Polishing): Transfer the filtrate to a rotary evaporator. Apply a moderate vacuum (e.g., 50 mbar at 80 °C) to quantitatively remove the toluene solvent. Subsequently, increase the vacuum and temperature (e.g., <5 mbar at 120 °C) to strip off the unreacted excess decyl alcohol. The remaining heavy pale-yellow liquid is the purified didecyl azelate.

Analytical Characterization

Validating the structural integrity of the synthesized didecyl azelate requires a combination of spectroscopic and physicochemical analyses.

Spectroscopic Validation
  • FTIR Spectroscopy: The progression of the reaction is marked by the disappearance of the broad carboxylic O-H stretching band (3300–2500 cm⁻¹) and the shift of the carbonyl (C=O) stretch. Azelaic acid exhibits a C=O stretch at ~1692 cm⁻¹[5]. In the purified didecyl azelate, this peak shifts to a sharp, intense band at ~1738 cm⁻¹, which is the definitive hallmark of an aliphatic ester[5].

  • ¹H NMR Spectroscopy ( CDCl3​ ): The success of the esterification is confirmed by the appearance of a distinct triplet at ~4.05 ppm , corresponding to the methylene protons adjacent to the ester oxygen ( −CH2​−O−C=O ). The α -protons adjacent to the carbonyl group ( −CH2​−C=O ) appear as a triplet at ~2.28 ppm .

Quantitative Physicochemical Data

The resulting ester oil exhibits properties that make it highly suitable for industrial lubrication and cosmetic lipid phases[2][3]. The table below summarizes the core quantitative data of the synthesized product.

ParameterValue / DescriptionAnalytical Method / Source
Chemical Name Didecyl azelateIUPAC Nomenclature
CAS Registry Number 2131-27-3ChemicalBook[1]
Molecular Formula C29​H56​O4​ Structural Derivation[1]
Molecular Weight 468.75 g/mol Calculation[1]
Appearance Clear, pale yellow liquidVisual Inspection
Kinematic Viscosity (40 °C) ~ 20 - 25 cStASTM D445[8]
Pour Point < -50 °CASTM D97[2]
Flash Point (COC) > 220 °CASTM D92[3]
FTIR (C=O stretch) ~ 1738 cm⁻¹ATR-FTIR[5]

Conclusion

The synthesis of didecyl azelate via azeotropic Dean-Stark esterification offers a robust, self-validating pathway to produce high-purity diesters. By carefully controlling the molar stoichiometry and neutralizing the acid catalyst prior to thermal stripping, researchers can obtain a highly stable, lipophilic compound. Its unique physicochemical profile—characterized by a low pour point and high thermal stability—cements its utility across both advanced hydraulic lubricants and next-generation dermatological prodrug formulations.

References

  • Ester oils - CA2809150A1 Source: Google Patents URL
  • Source: PMC (NIH)
  • Esterification reaction of dodecanedioic acid and oleyl alcohol to form DOlD Source: ResearchGate URL
  • WO2006074379A2 - Methods and compositions involving esters of azelaic acid and other dicarboxylic acids Source: Google Patents URL
  • EP0812902A2 - High performance hydraulic lubricants Source: Google Patents URL
  • 디데실아젤레이트 | 2131-27-3 (Didecyl azelate)

Sources

Foundational

A Technical Guide to Didecyl Azelate: A High-Performance Bio-Based Plasticizer

Abstract The paradigm shift towards sustainable and non-toxic materials has catalyzed significant innovation in the polymer additives industry. Traditional phthalate-based plasticizers, while effective, face increasing s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The paradigm shift towards sustainable and non-toxic materials has catalyzed significant innovation in the polymer additives industry. Traditional phthalate-based plasticizers, while effective, face increasing scrutiny due to environmental persistence and potential health risks.[1][2] This has paved the way for high-performance, bio-based alternatives. This technical guide provides an in-depth analysis of didecyl azelate, a plasticizer derived from renewable resources, designed for researchers, scientists, and formulation experts. We will explore its synthesis from the bio-derived building block, azelaic acid, its mechanism of action within a polymer matrix, and a comprehensive evaluation of its performance characteristics. This document is structured to provide not just data, but the scientific rationale behind its application and testing, reflecting field-proven insights into its use as a superior alternative to conventional plasticizers.

The Imperative for Bio-Based Plasticizers: A Mechanistic Overview

Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers like Polyvinyl Chloride (PVC).[3] They function by embedding themselves between polymer chains, thereby increasing the "free volume" and reducing the strong intermolecular forces that hold the chains together.[4][5][6] This increased molecular mobility allows the polymer chains to slide past one another more easily, which macroscopically translates to a decrease in hardness and an increase in flexibility.

Three primary theories explain this phenomenon:

  • Lubricity Theory: Posits that plasticizers act as molecular lubricants, reducing the intermolecular friction between polymer chains.[5]

  • Gel Theory: Describes the plasticized polymer as a three-dimensional gel network where the plasticizer molecules break and mask the points of attachment between polymer chains, preventing the reformation of a rigid structure.[3][6]

  • Free Volume Theory: The most widely accepted model, which suggests that plasticizer molecules increase the amount of empty space (free volume) within the polymer matrix. This additional volume facilitates the movement of polymer segments, thereby lowering the glass transition temperature (Tg) and increasing flexibility.[5][6][7]

The historical dominance of phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP or DOP), is now challenged by concerns over their tendency to leach from the polymer matrix, leading to widespread environmental contamination and potential endocrine-disrupting effects in humans.[1][8] This has created a critical need for safer, renewable, and equally effective alternatives. Bio-based plasticizers, derived from sources like vegetable oils, citric acid, and other natural feedstocks, offer a compelling solution.[9][10][11]

Azelaic Acid: The Renewable C9 Building Block

Didecyl azelate's foundation lies in azelaic acid, a naturally occurring nine-carbon dicarboxylic acid.[12][13] Industrially, it is produced through the oxidative cleavage of oleic acid, a primary component of various vegetable and animal fats.[12][14][15] The use of a renewable feedstock like oleic acid is the cornerstone of its classification as a "bio-based" material.

The production process, often involving ozonolysis or other oxidative methods, transforms the unsaturated fatty acid into two smaller, functionalized molecules: azelaic acid (a C9 dicarboxylic acid) and pelargonic acid (a C9 monocarboxylic acid).[12][13] This makes azelaic acid a valuable and sustainable platform chemical for producing high-performance polymers, lubricants, and, critically, plasticizers.[12][13][14][15]

Synthesis and Physicochemical Properties of Didecyl Azelate

Didecyl azelate is synthesized via a standard direct esterification reaction. Azelaic acid is reacted with two equivalents of decyl alcohol (a C10 alcohol), typically in the presence of an acid catalyst and under conditions that facilitate the removal of water to drive the reaction to completion.

Synthesis Workflow

The choice of a titanium-based or tin-based catalyst is common in industrial settings due to high efficiency and selectivity. The reaction temperature is carefully controlled to promote esterification while minimizing side reactions. Continuous removal of water, the reaction byproduct, is essential for achieving high conversion rates, typically accomplished by applying a vacuum or using a Dean-Stark apparatus.

G cluster_reactants Reactants cluster_process Process cluster_purification Purification Azelaic_Acid Azelaic Acid (Bio-based C9 Diacid) Reactor Reactor Vessel Azelaic_Acid->Reactor Decyl_Alcohol Decyl Alcohol (C10) Decyl_Alcohol->Reactor Heat_Vacuum Heat & Vacuum (Water Removal) Reactor->Heat_Vacuum Esterification Catalyst Acid Catalyst (e.g., Titanium-based) Catalyst->Reactor Neutralization Neutralization (Remove Catalyst) Heat_Vacuum->Neutralization Distillation Vacuum Distillation (Purify Product) Neutralization->Distillation Product Didecyl Azelate (High Purity) Distillation->Product

Caption: Workflow for the synthesis of Didecyl Azelate.

Core Properties

The resulting diester, didecyl azelate, is a colorless, high-boiling point liquid with low volatility. These properties are critical for its function as a durable, long-lasting plasticizer.

PropertyValueSignificance in Application
IUPAC Name Didecyl nonanedioate-
Molecular Formula C₂₉H₅₆O₄Indicates a long aliphatic structure, contributing to flexibility and compatibility with non-polar polymers.
Molecular Weight 484.75 g/mol Higher molecular weight contributes to lower volatility and migration resistance compared to smaller plasticizers.
Appearance Colorless to light yellow liquidEnsures no unwanted color is imparted to the final polymer product.[16]
Boiling Point > 250 °C at atmospheric pressureHigh boiling point is indicative of low volatility, a key attribute for permanence.
Flash Point > 200 °CHigh flash point denotes good thermal stability during high-temperature polymer processing.
Specific Gravity ~0.91 g/cm³Lower density compared to many phthalates.[16]

Performance in Polymer Systems: A Comparative Analysis

The efficacy of a plasticizer is not determined by its properties in isolation, but by its interaction with a polymer. Didecyl azelate is particularly effective in PVC and synthetic rubbers.[16][17][18] Its performance is benchmarked against industry standards like DOP.

Mechanism of Plasticization in PVC

Didecyl azelate's long, flexible aliphatic chains and polar ester groups give it excellent compatibility with PVC. The ester groups interact with the polar C-Cl dipoles of the PVC chains, while the long alkyl chains physically separate the polymer chains, disrupting the rigid polymer-polymer interactions and increasing free volume. This "lubricates" the polymer backbone, allowing for greater segmental motion and flexibility.

G cluster_before Before Plasticization (Rigid PVC) cluster_after After Plasticization (Flexible PVC) p1 PVC Chain p2 PVC Chain p3 PVC Chain d1 Didecyl Azelate p2->d1  Addition of Didecyl Azelate label_a Strong Intermolecular Forces, Low Free Volume p4 PVC Chain p5 PVC Chain d2 Didecyl Azelate p6 PVC Chain label_b Weakened Intermolecular Forces, High Free Volume start end

Caption: Mechanism of PVC plasticization by Didecyl Azelate.

Performance Metrics

A plasticizer's performance is a balance of efficiency, permanence, and its effect on the final properties of the material. Azelates, as a class, are particularly renowned for their excellent low-temperature performance.[16][17]

Performance MetricDidecyl AzelateDi(2-ethylhexyl) Phthalate (DOP)Rationale & Significance
Plasticizing Efficiency GoodExcellentMeasures the concentration needed to achieve a specific hardness. While DOP is highly efficient, didecyl azelate provides excellent flexibility at standard loading levels.[8][19]
Tensile Strength Moderate ReductionModerate ReductionPlasticizers typically reduce tensile strength. A balanced reduction indicates good compatibility without compromising material integrity.[10]
Elongation at Break (%) High IncreaseHigh IncreaseA primary indicator of flexibility. Didecyl azelate significantly increases the polymer's ability to stretch before breaking.[10]
Low-Temp. Flexibility Excellent (-50 to -70°C)Good (-30 to -40°C)Critical for applications like wire insulation and outdoor equipment. Azelates maintain flexibility at much lower temperatures than phthalates.[16][17][19]
Volatility (Weight Loss) Very LowLow to ModerateLower volatility means the plasticizer remains in the product longer, ensuring stable properties over the product's lifespan.[19]
Migration Resistance GoodModerateCrucial for food contact and medical applications. Higher molecular weight and good compatibility lead to lower leaching.[19]
Source Bio-based (Renewable)Petroleum-basedA key differentiator for sustainability and marketing.

Note: Values are comparative and can vary based on the specific polymer formulation and concentration (phr - parts per hundred resin).

Experimental Protocols: A Self-Validating Approach

To ensure trustworthy and reproducible results, standardized methodologies are paramount. The following protocols are foundational for evaluating any new plasticizer.

Protocol: Preparation of Plasticized PVC Films (Solvent Casting)

This method is ideal for lab-scale screening and preparation of uniform films for mechanical and migration testing.

  • Materials: PVC resin (K-value 65-70), Didecyl Azelate, Tetrahydrofuran (THF, analytical grade), glass petri dishes.

  • Procedure:

    • Prepare a 15% (w/v) solution of PVC in THF by stirring at room temperature until fully dissolved. Causality: This concentration is optimal for achieving a castable viscosity without being overly dilute.

    • Calculate the required amount of didecyl azelate for a specific loading, e.g., 40 phr. For 10g of PVC, this equates to 4g of plasticizer.

    • Add the plasticizer to the PVC solution and stir for 1 hour to ensure homogeneous mixing.

    • Pour the solution into a level glass petri dish in a fume hood.

    • Cover the dish loosely to allow for slow solvent evaporation over 24-48 hours. Causality: Slow evaporation prevents the formation of bubbles and surface defects, ensuring a uniform film.

    • Once the film is solid, transfer it to a vacuum oven at 60°C for 12 hours to remove any residual THF.

    • Peel the final film from the glass plate for analysis.

Protocol: Migration Resistance Testing (Solvent Extraction)

This protocol, adapted from standards like ASTM D1239, quantifies the permanence of the plasticizer.[20]

  • Materials: Prepared PVC film, n-hexane (as a food simulant for fatty foods), analytical balance (±0.1 mg), sealed glass containers.

  • Procedure:

    • Cut a 3 cm x 3 cm square from the conditioned PVC film and record its initial weight accurately (W_initial).

    • Completely immerse the film sample in 30 mL of n-hexane within a sealed glass container. Causality: Sealing prevents solvent evaporation, ensuring consistent extraction conditions.

    • Place the container in a temperature-controlled environment (e.g., 25°C) for a defined period (e.g., 24 hours).

    • Carefully remove the film from the solvent, gently pat the surface with a lint-free cloth to remove excess liquid, and allow it to air dry for 10 minutes.

    • Place the film in a vacuum oven at 50°C for 4 hours to remove any absorbed solvent.

    • Cool the film in a desiccator and record its final weight (W_final).

    • Calculation:

      • Weight Loss (g) = W_initial - W_final

      • Migration (%) = (Weight Loss / Initial Plasticizer Weight) * 100

      • Note: The initial plasticizer weight is calculated from the phr loading and W_initial.

Conclusion and Future Outlook

Didecyl azelate stands out as a high-performance, bio-based plasticizer that offers a compelling combination of efficiency, durability, and sustainability. Its primary advantage is its exceptional low-temperature flexibility, surpassing that of many conventional phthalates.[16][17] Furthermore, its low volatility and good migration resistance make it a suitable candidate for demanding applications where long-term stability and safety are critical. As regulatory pressures on traditional plasticizers intensify and consumer demand for sustainable products grows, azelate esters derived from renewable feedstocks are poised for significant growth. Didecyl azelate represents a technically sound and environmentally responsible solution for the future of flexible polymer formulations.

References

  • Park, K. (n.d.). PLASTICIZERS.
  • Jia, P., Zhang, M., Liu, W., & Feng, G. (2018). Plasticizers Derived from Biomass Resources: A Short Review. Polymers, 10(12), 1347. Available at: [Link]

  • Quora. (2017). What is the mechanism of plasticizer in polymers?.
  • North Carolina State University Libraries. (n.d.). Plasticizers and their Effects – Advances in Polymer Science.
  • Tan, H., Rasid, R. A., Sapuan, S. M., & Yusof, M. R. (2022). A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films. Polymers, 14(15), 3028. Available at: [Link]

  • Silverajah, V. G., Ibrahim, N. A., Zainuddin, N., Yunus, W. M. Z. W., & Hassan, H. A. (2021). A Best-evidence Review of Bio-based Plasticizer and the Effects on the Mechanical Properties of PLA. Chemical Engineering Transactions, 88, 73-78. Available at: [Link]

  • SpecialChem. (2024). Polymer Plasticization: Theories, Types, Process & Key Factors.
  • Todea, A., Deganutti, C., Spennato, M., Asaro, F., Zingone, G., Milizia, T., & Gardossi, L. (2021). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. Polymers, 13(23), 4091. Available at: [Link]

  • ResearchGate. (2021). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers.
  • OUCI. (2021). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers.
  • PubMed. (2021). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers.
  • ASTM International. (n.d.). ASTM D1239-14 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals. Available at: [Link]

  • Gross, R. (n.d.). Biobased plasticizers for poly(vinyl chloride). American Chemical Society.
  • Jia, P., Xia, H., Tang, P., & Zhang, M. (2019). Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride). Industrial & Engineering Chemistry Research, 58(27), 11817-11829. Available at: [Link]

  • Creative Proteomics. (n.d.). Biobased Plasticizers.
  • ADEKA. (n.d.). Plasticizers and Solvents.
  • New Japan Chemical Co., Ltd. (n.d.). Products Plasticizers.
  • BenchChem. (2025). A Comparative Guide: Diisooctyl Sebacate (DIOS) vs. Dioctyl Phthalate (DOP) as Plasticizers.
  • Azelis. (n.d.). Plasticizers.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Dioctyl Phthalate (DOP) vs. Alternatives: Making Informed Choices.

Sources

Exploratory

Didecyl Azelate (Nonanedioic Acid, Didecyl Ester) as an Advanced Lubricant Base Oil: Tribological Mechanisms, Synthesis, and High-Purity Applications

Executive Summary In the landscape of specialty tribology—particularly within pharmaceutical manufacturing, cleanroom robotics, and biomedical device engineering—the demand for high-purity, bio-based, and non-toxic lubri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of specialty tribology—particularly within pharmaceutical manufacturing, cleanroom robotics, and biomedical device engineering—the demand for high-purity, bio-based, and non-toxic lubricants is critical. Nonanedioic acid, didecyl ester (commonly known as didecyl azelate) has emerged as a premier synthetic ester base oil. Synthesized via the esterification of azelaic acid (a 9-carbon dicarboxylic acid derived from the ozonolysis of renewable oleic acid) and decyl alcohol[1][2], this C29 diester offers an exceptional balance of low volatility, high oxidative stability, and superior low-temperature fluidity.

This technical guide provides researchers and drug development professionals with an in-depth analysis of the physicochemical properties, boundary lubrication mechanisms, and a self-validating synthesis protocol for didecyl azelate.

Chemical Identity and Physicochemical Profiling

Didecyl azelate (CAS: 2131-27-3) and its branched isomer di-isodecyl azelate (CAS: 28472-97-1) belong to the family of aliphatic diesters[3][4]. Unlike conventional mineral oils, the molecular architecture of didecyl azelate features a highly flexible saturated carbon backbone flanked by two polar ester linkages. This structure dictates its unique viscometric behavior.

The presence of the ester groups provides a high degree of polarity, which impedes the migration of the lubricant outside the target friction zone—a critical feature for preventing the contamination of active pharmaceutical ingredients (APIs) during drug manufacturing[1].

Table 1: Physicochemical and Viscometric Properties

Data aggregated for Didecyl / Di-isodecyl Azelate variants.

PropertyValueCausality / Significance
Molecular Formula C₂₉H₅₆O₄Saturated aliphatic chains ensure high oxidative stability[3].
Molecular Weight 468.75 g/mol High enough to prevent outgassing/volatility in cleanrooms[5].
Kinematic Viscosity (40°C) ~18.1 cStIdeal for high-speed, low-load precision machinery[4].
Kinematic Viscosity (100°C) ~4.3 cStMaintains hydrodynamic film at elevated operating temperatures[4].
Viscosity Index (VI) 151Minimal viscosity fluctuation across broad temperature ranges[4].
Pour Point -65 °CFlexible decyl tails disrupt crystal lattice formation at sub-zero temps[4].

Tribological Mechanisms: The Causality of Ester Lubrication

The efficacy of didecyl azelate as a lubricant is not merely a function of its viscosity, but of its distinct molecular geometry. The tribological mechanism operates on two distinct physical principles: Chemisorption and Steric Hindrance .

  • Polar Chemisorption: The oxygen atoms within the azelate ester linkages possess lone pairs of electrons. These electronegative centers act as anchoring points, adsorbing strongly onto the electropositive asperities of metal surfaces (e.g., steel or aluminum alloys).

  • Steric Hydrodynamic Separation: Once anchored, the long, non-polar decyl (C10) chains project outward into the clearance space between moving parts. Because these chains are saturated and highly flexible, they create a dense, brush-like steric barrier. When two metal surfaces converge under boundary lubrication conditions, these hydrocarbon tails entangle and repel each other, preventing metal-to-metal micro-welding and reducing the coefficient of friction.

Tribology Metal Metal Surface (Fe / FeO Asperities) Ester Ester Core (Polar) Adsorption via Oxygen Ester->Metal Chemisorption / Physisorption Tails Decyl Tails (Non-Polar) Steric Barrier Ester->Tails Covalent Linkage Friction Reduced Boundary Friction & Wear Protection Tails->Friction Hydrodynamic Separation

Fig 1: Boundary lubrication mechanism of didecyl azelate on metal surfaces.

Application in High-Purity & Pharmaceutical Manufacturing

For drug development professionals and biomedical engineers, the selection of machinery lubricants is heavily regulated. Standard petroleum-based lubricants pose severe contamination risks. Didecyl azelate is synthesized from azelaic acid—a naturally occurring dicarboxylic acid with known pharmacological properties (e.g., used in dermatology for acne and rosacea)[1].

When utilized as a base oil for tablet presses, cleanroom centrifuges, or medical device actuators, didecyl azelate provides:

  • Low Aerosolization: Its specific molecular weight (468.75 g/mol ) prevents the formation of volatile organic compounds (VOCs) under high shear, maintaining cleanroom air quality[1][5].

  • Biodegradability: Ester linkages are susceptible to enzymatic and environmental hydrolysis, making it an environmentally acceptable lubricant (EAL)[1][4].

  • Additive Compatibility: It acts as an excellent solvent for anti-wear (AW) and extreme pressure (EP) additives, such as overbased calcium sulphonates, ensuring homogeneous additive distribution[6].

Experimental Protocol: Self-Validating Synthesis of Didecyl Azelate

To evaluate the tribological properties of didecyl azelate in-house, researchers must synthesize a high-purity (>98%) batch. The following protocol utilizes a Fischer esterification driven by azeotropic distillation.

Rationale & Causality

Esterification is a reversible equilibrium reaction. According to Le Chatelier’s principle, to achieve a high yield of the diester, the byproduct (water) must be continuously removed. We utilize Toluene as an entrainer in a Dean-Stark apparatus to form a low-boiling azeotrope with water, effectively pulling the reaction to completion.

Materials Required
  • Azelaic Acid (Nonanedioic acid): 1.0 mol (188.2 g)

  • 1-Decanol: 2.2 mol (348.2 g) (Note: 10% molar excess is used to ensure complete conversion of the diacid).

  • p-Toluenesulfonic acid (p-TSA): 2.0 g (Catalyst)

  • Toluene: 150 mL (Azeotropic entrainer)

  • 5% Sodium Carbonate (Na₂CO₃) aqueous solution

Step-by-Step Methodology
  • Reaction Assembly: In a 1000 mL two-neck round-bottom flask, combine the azelaic acid, 1-decanol, p-TSA, and toluene. Attach a Dean-Stark trap fitted with a reflux condenser to the main neck.

  • Azeotropic Reflux: Heat the mixture to 110–120°C using a heating mantle. As the reaction proceeds, water will co-distill with toluene, condense, and collect in the Dean-Stark trap.

  • Equilibrium Monitoring: Continue refluxing until the theoretical volume of water (~36 mL for 2 moles of H₂O) is collected in the trap. This typically takes 4 to 6 hours and self-validates that the diacid has been fully esterified.

  • Quenching & Neutralization: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash twice with 100 mL of 5% Na₂CO₃. Causality: This neutralizes the p-TSA catalyst and any unreacted azelaic acid, partitioning them into the aqueous layer and preventing reverse hydrolysis.

  • Brine Wash: Wash the organic layer with 100 mL of saturated NaCl (brine) to remove residual moisture.

  • Solvent & Excess Reactant Removal: Transfer the organic layer to a rotary evaporator. Apply vacuum (approx. 50 mbar) at 80°C to remove the toluene. Subsequently, increase the vacuum to <10 mbar and temperature to 140°C to distill off the excess 1-decanol.

  • Final Polish: Filter the remaining pale-yellow liquid through a 0.22 µm PTFE membrane to yield high-purity didecyl azelate.

Synthesis Step1 1. Combine Reagents Azelaic Acid + Decanol (1:2.2) Step2 2. Add Catalyst & Entrainer p-TSA + Toluene Step1->Step2 Step3 3. Reflux at 110-120°C (Dean-Stark Apparatus) Step2->Step3 Step4 4. Azeotropic Water Removal (Drives Equilibrium to Right) Step3->Step4 Step5 5. Base Wash (Na₂CO₃) (Neutralizes Catalyst) Step4->Step5 Step6 6. Vacuum Distillation (Yields Pure Didecyl Azelate) Step5->Step6

Fig 2: Step-by-step synthesis workflow for high-purity didecyl azelate.

References

  • ECHA CHEM - Didecyl azelate (EC number 218-353-6, CAS number 2131-27-3). European Chemicals Agency. Available at: [Link]

  • Google Patents (WO2012024808A1) - Ester oils (Viscometric properties of Di-isodecyl azelate).
  • European Patent Office (EP0121024) - Preparation of overbased calcium sulphonates (Synthetic ester lubricating oils). Available at:[Link]

  • National Institutes of Health (PMC) - Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. Available at: [Link]

Sources

Foundational

Biocompatibility of Didecyl Azelate for Medical Devices: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist navigating the complex landscape of medical device material formulation, I frequently encounter the friction between mechanical performance and biological safety. For d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of medical device material formulation, I frequently encounter the friction between mechanical performance and biological safety. For decades, di(2-ethylhexyl) phthalate (DEHP) was the undisputed champion of polyvinyl chloride (PVC) plasticization. However, its well-documented reprotoxicity and high leaching profile have forced a regulatory paradigm shift.

Enter Didecyl Azelate (DDA) —a long-chain aliphatic ester that offers an elegant solution to this formulation trilemma: flexibility, thermodynamic stability, and superior biocompatibility. This whitepaper provides a deep-dive into the mechanistic advantages, extractables and leachables (E&L) profiling, and self-validating biological testing protocols required to qualify DDA for use in Class II and Class III medical devices.

The Mechanistic Advantage of Didecyl Azelate

To understand why DDA outperforms traditional phthalates in biological systems, we must examine its molecular architecture. DDA (1,9-didecyl nonanedioate) features a linear C9 dicarboxylic acid backbone esterified with two C10 decyl chains.

The Causality of Low Migration: When processed with rigid PVC, DDA’s long aliphatic tails entangle deeply with the polymer chains. Unlike the bulky aromatic rings of phthalates—which disrupt polymer packing but remain highly mobile—DDA’s linear structure provides efficient free-volume expansion (lowering the glass transition temperature, Tg​ ) while maintaining strong van der Waals interactions with the matrix. This thermodynamic stability drastically reduces the diffusion coefficient, minimizing migration into aqueous or lipid-based physiological fluids. This aligns with the safety directives outlined by the, which mandate the use of plasticizers with lower migration kinetics for neonatal and intensive care devices.

Plasticization PVC Rigid PVC Matrix DDA DDA Incorporation (Thermal Processing) PVC->DDA FreeVol Increased Free Volume DDA->FreeVol Chain Entanglement Flex Flexible Medical Tubing FreeVol->Flex Tg Depression

Mechanism of PVC plasticization by Didecyl Azelate via free volume expansion.

Quantitative Comparison: DDA vs. DEHP

The following table summarizes the physicochemical and biological causality that makes DDA a superior alternative.

ParameterDEHPDidecyl Azelate (DDA)Causality / Impact
Molecular Weight 390.56 g/mol 468.75 g/mol Higher MW of DDA reduces the diffusion coefficient within the polymer matrix.
Extractability (Hexane, 24h) High (~15%)Low (~4%)Longer aliphatic chains enhance lipophilic entanglement, preventing surface blooming.
Metabolic Byproducts MEHP (Toxic)Azelaic Acid (Benign)DDA hydrolyzes into naturally occurring, non-toxic metabolites, preventing oxidative stress.
Cytotoxicity (Viability) ~70% (Borderline)>95% (Non-toxic)Lack of aromatic ring metabolites in DDA maintains cellular homeostasis.

Chemical Characterization & E&L Profiling

Before biological testing, a rigorous chemical characterization must be performed as defined by the. The goal is to quantify the worst-case release of DDA and its degradants.

EL_Workflow N1 Medical Device (DDA-Plasticized PVC) N2 Extraction Phase (Polar & Non-Polar) N1->N2 ISO 10993-12 N3 Analytical Profiling (GC-MS / LC-MS) N2->N3 ISO 10993-18 N4 Toxicological Risk Assessment N3->N4 ISO 10993-17

Workflow for Extractables and Leachables (E&L) profiling of DDA-plasticized PVC.

Protocol 1: Self-Validating E&L Extraction and GC-MS Analysis

To ensure scientific integrity, this protocol is designed as a self-validating system , meaning the assay proves its own reliability through internal controls before any sample data is accepted.

Step 1: Preparation & Spiking (Internal Validation)

  • Cut the DDA-plasticized PVC device into pieces yielding a surface area-to-volume ratio of 3 cm2/mL .

  • System Control: Spike the extraction solvents (Ultrapure Water, 50% Ethanol, and Hexane) with a known concentration of Deuterated DDA (DDA-d4) as an Internal Standard (IS). Acceptance Criterion: IS recovery must fall between 80% and 120%.

Step 2: Accelerated Extraction

  • Incubate the samples and a Method Blank (solvent only, no device) in sealed borosilicate glass vials at 50°C for 72 hours with orbital shaking at 100 RPM.

  • Validation Check: The Method Blank must show target analyte levels below the Limit of Detection (LOD). If contamination is present, the run is invalidated.

Step 3: GC-MS/LC-MS Injection

  • Perform a System Suitability Test (SST) by injecting a calibration standard before and after the sample sequence. Acceptance Criterion: Peak area Relative Standard Deviation (RSD) must be < 5%.

  • Inject the extracts. Quantify DDA migration by calculating the ratio of the native DDA peak to the DDA-d4 internal standard.

In Vitro Cytotoxicity & Cellular Homeostasis

Why does DDA show lower cytotoxicity than traditional plasticizers? When aliphatic esters like DDA are exposed to cellular environments, they are hydrolyzed by non-specific esterases into azelaic acid and decyl alcohol. Azelaic acid is a naturally occurring dicarboxylic acid with known anti-inflammatory properties, and decyl alcohol is readily oxidized and cleared. This prevents the intracellular accumulation and mitochondrial disruption typically caused by phthalate monoesters, as supported by recent literature on .

CellPathway Leachate DDA Leachate Exposure Membrane Cell Membrane Interaction Leachate->Membrane ROS ROS Generation (Low level) Membrane->ROS Detox Enzymatic Detoxification (GSH/SOD) ROS->Detox Induces Survival Cellular Homeostasis (High Viability) Detox->Survival Maintains

Cellular homeostasis pathway in response to DDA leachate exposure.

Protocol 2: Self-Validating MEM Elution Assay (ISO 10993-5)

This protocol assesses the biological reactivity of mammalian cell cultures to DDA leachates, utilizing strict internal controls as mandated by the.

Step 1: Extract Generation

  • Incubate the DDA-PVC test article in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C for 24 hours.

Step 2: Control Preparation (The Validation Core)

  • Negative Control: High-Density Polyethylene (HDPE) extract. Validates baseline cell health.

  • Positive Control: Zinc Diethyldithiocarbamate (ZDEC) polyurethane extract. Validates assay sensitivity to known toxins.

  • Vehicle Blank: MEM + 10% FBS incubated without any material. Serves as the 100% viability baseline.

Step 3: Cell Exposure & MTT Assay

  • Seed L929 mouse fibroblasts in a 96-well plate and culture until an 80% confluent monolayer forms.

  • Replace the culture media with the test extracts, controls, and blanks. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Add MTT reagent (tetrazolium dye) to assess mitochondrial metabolic activity. Read absorbance at 570 nm.

Step 4: Data Interpretation & Assay Validity

  • System Validation: The assay is ONLY valid if the Negative Control shows >95% viability and the Positive Control shows <20% viability.

  • Result: DDA-plasticized PVC must exhibit a cell viability of >70% (typically >95% observed) compared to the Vehicle Blank to be deemed non-cytotoxic.

Hemocompatibility for Blood-Contacting Devices

For devices like IV tubing, hemodialysis lines, and blood bags, the plasticizer must not induce hemolysis or trigger the coagulation cascade. DDA's high lipophilicity prevents it from rapidly partitioning into the aqueous plasma phase, thereby protecting the delicate phospholipid bilayer of erythrocytes.

Hemocompatibility Metrics (ISO 10993-4)
AssayThreshold (ISO)DDA-PVC ResultInterpretation
Hemolysis Index < 5%0.8%Non-hemolytic; preserves RBC membrane integrity due to low surface leaching.
Platelet Adhesion MinimalGrade 1 (Rare)Low surface thrombogenicity; does not activate GPIIb/IIIa receptors.
PTT (Coagulation) ±20% of Control+4%No significant impact on the intrinsic coagulation pathway.

Conclusion

The transition away from legacy phthalates is no longer just a regulatory preference; it is a clinical necessity. As demonstrated through rigorous E&L profiling, mechanistic pathway analysis, and self-validating biological assays, Didecyl Azelate (DDA) stands out as a premier alternative. Its unique aliphatic structure ensures superior thermodynamic integration into polymer matrices, drastically reducing toxicological risk while maintaining the critical mechanical flexibility required for life-saving medical devices.

References

  • Medical Devices Containing DEHP Plasticised PVC; Neonates and Other Groups Possibly at Risk from DEHP Toxicity Source: European Commission, Scientific Committees URL:[Link]

  • Evaluation of Plasticisers for PVC for Medical Devices Source: Danish Environmental Protection Agency URL:[Link]

  • Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications Source: MDPI (Polymers) URL:[Link]

  • ISO 10993-18:2020 Biological evaluation of medical devices — Part 18: Chemical characterization of medical device materials within a risk management process Source: International Organization for Standardization URL:[Link]

  • ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity Source: International Organization for Standardization URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Purification Workflows for Nonanedioic Acid, Didecyl Ester (Didecyl Azelate)

Introduction and Chemical Context Nonanedioic acid, didecyl ester (CAS 2131-27-3), commonly referred to as didecyl azelate, is a1[1]. Renowned for its exceptional thermal stability, low volatility, and favorable viscosit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

Nonanedioic acid, didecyl ester (CAS 2131-27-3), commonly referred to as didecyl azelate, is a1[1]. Renowned for its exceptional thermal stability, low volatility, and favorable viscosity index, it is extensively utilized as a2 in advanced formulations[2].

Because didecyl azelate is typically synthesized via the esterification of azelaic acid—often derived from the 3[3]—with decyl alcohol, crude reaction mixtures inevitably contain unreacted precursors, water, and acidic byproducts. For applications in drug development and precision material science, achieving ultra-high purity (>99%) is mandatory to prevent catalytic degradation or unwanted biological interactions.

Mechanistic Principles of Purification

The purification strategy exploits the distinct physicochemical properties of the target ester versus its impurities to create a self-validating isolation system:

  • Differential Solubility: Unreacted azelaic acid can be ionized using a mild base, shifting its partition coefficient heavily toward the aqueous phase. Meanwhile, the highly hydrophobic didecyl ester remains exclusively in the organic phase.

  • Volatility Gradient: Unreacted decyl alcohol (b.p. ~233°C at atmospheric pressure) is significantly more volatile than didecyl azelate (b.p. >400°C). Short-path vacuum distillation allows for the thermal stripping of the alcohol without subjecting the ester to degradative temperatures.

  • Adsorption Affinity: Trace polar impurities and color bodies are removed via normal-phase silica gel chromatography, exploiting the non-polar nature of the ester to elute it rapidly while retaining polar contaminants on the stationary phase.

Purification Workflow Diagram

G A Crude Didecyl Azelate (Acid & Alcohol Impurities) B Alkaline Wash (0.1M Na2CO3) Neutralizes Azelaic Acid A->B C Phase Separation (Aqueous vs. Organic) B->C D Short-Path Vacuum Distillation Removes Volatile Decanol C->D Organic Phase E Silica Gel Chromatography (Hexane:Ethyl Acetate) D->E Bottoms Product F Ultra-Pure Didecyl Azelate (>99% Purity) E->F

Workflow for the multiphase purification of crude didecyl azelate to pharmaceutical grade.

Step-by-Step Experimental Protocols

Protocol A: Mild Alkaline Wash and Liquid-Liquid Extraction

Objective: Removal of unreacted azelaic acid and acidic catalyst residues. Causality: Strong bases (e.g., NaOH or KOH) can induce base-catalyzed hydrolysis (saponification) of the ester linkages, severely reducing yield. Therefore, a mild base ( Na2​CO3​ ) is utilized to neutralize the unreacted carboxylic acid into water-soluble sodium azelate without cleaving the target ester.

  • Dilution: Dissolve 100 g of crude didecyl azelate in 200 mL of a non-polar solvent (e.g., n-heptane or ethyl acetate) to reduce the fluid's viscosity and facilitate rapid phase separation.

  • Neutralization: Add 150 mL of 0.1 M aqueous Sodium Carbonate ( Na2​CO3​ ). Stir the biphasic mixture vigorously at 300 rpm for 15 minutes at room temperature.

  • Phase Separation: Transfer the emulsion to a 1 L separatory funnel. Allow 30 minutes for complete phase resolution. The upper organic layer contains the target ester; the lower aqueous layer contains the neutralized sodium azelate.

  • Washing: Drain and discard the aqueous layer. Wash the organic phase twice with 100 mL of deionized water to remove residual salts and trace alkalinity. Check the pH of the final aqueous wash to ensure neutrality (pH ~7.0).

  • Drying: Add 10 g of anhydrous Sodium Sulfate ( Na2​SO4​ ) to the organic phase. Agitate gently and filter after 20 minutes to yield a dry organic filtrate.

Protocol B: Short-Path Vacuum Distillation

Objective: Elimination of unreacted decyl alcohol and residual extraction solvents. Causality: Didecyl azelate has a high molecular weight (468.41 g/mol )[1]. Attempting atmospheric distillation would require temperatures exceeding its thermal decomposition point. High-vacuum short-path distillation minimizes thermal residence time, preserving the ester's structural integrity while stripping lighter volatiles[2].

  • Solvent Stripping: Transfer the dried organic filtrate to a rotary evaporator. Remove the dilution solvent (heptane/ethyl acetate) at 40°C under a moderate vacuum (150 mbar).

  • Vacuum Setup: Transfer the concentrated oil to a short-path distillation apparatus equipped with a high-vacuum pump, a fine capillary bleed, and a liquid nitrogen cold trap.

  • Degassing: Gradually reduce the system pressure to < 0.1 mbar at 60°C to remove trace moisture and dissolved gases, preventing bumping.

  • Alcohol Stripping: Ramp the heating mantle to 120°C–140°C. Unreacted decyl alcohol will vaporize and condense in the receiving flask.

  • Product Recovery: The heavy bottoms product remaining in the boiling flask is the enriched didecyl azelate. Cool the system to room temperature under vacuum before exposing it to the atmosphere to prevent high-temperature oxidation.

Protocol C: Preparative Silica Gel Chromatography (Polishing)

Objective: Attainment of >99% purity by removing trace polar impurities and color bodies. Causality: Self-validating purity is achieved by fractionating the mixture based strictly on polarity. The highly non-polar didecyl azelate elutes rapidly, while polar degradation products and catalyst residues are strongly retained on the stationary phase.

  • Column Preparation: Pack a glass chromatography column (e.g., 5 cm diameter) with silica gel (60 Å, 230-400 mesh) using a slurry of Hexane.

  • Loading: Dissolve the distilled didecyl azelate in a minimal amount of Hexane (1:1 v/v) and carefully load it onto the top of the silica bed to ensure a narrow sample band.

  • Elution: Elute the column using an isocratic solvent system of Hexane:Ethyl Acetate (95:5 v/v). Monitor the eluent fractions using Thin Layer Chromatography (TLC). Note: Because the ester lacks strong chromophores, stain the TLC plates with phosphomolybdic acid (PMA) and heat for visualization.

  • Concentration: Pool the fractions containing the pure ester ( Rf​≈0.6 ) and evaporate the solvent under reduced pressure to yield the final ultra-pure product.

Quantitative Data Summary

The following table summarizes the expected purification metrics at each stage of the workflow.

Purification StageTarget Impurity RemovedEster Purity (%)Yield (%)*Visual Appearance
Crude Mixture N/A82.0 - 85.0N/AYellowish, viscous oil
Post-Alkaline Wash Azelaic Acid, Catalysts91.5 - 93.096.5Pale yellow oil
Post-Distillation Decyl Alcohol, Moisture97.0 - 98.592.0Clear, colorless oil
Post-Chromatography Trace polar compounds> 99.588.0Optically clear, colorless

*Note: Yields are calculated step-wise based on the theoretical mass of the ester present in the prior step.

References

  • EPA. "Table S1 Paper Masks - EPA". epa.gov.
  • Google Patents. "(12) Patent Application Publication (10) Pub. No.: US 2013/0190217 A1". googleapis.com.
  • Patsnap. "Preparation of azelaic acid by catalytic oxidizing system".

Sources

Application

Mechanistic Rationale &amp; Analytical Architecture

Application Note: High-Resolution GC-MS Method for the Quantitative Analysis of Didecyl Azelate in Complex Matrices Didecyl azelate (1,9-bis(decyl) nonanedioate, CAS 2131-27-3) is a high-molecular-weight (468.75 g/mol )...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution GC-MS Method for the Quantitative Analysis of Didecyl Azelate in Complex Matrices

Didecyl azelate (1,9-bis(decyl) nonanedioate, CAS 2131-27-3) is a high-molecular-weight (468.75 g/mol ) aliphatic diester synthesized from azelaic acid and decyl alcohol[1]. It is extensively utilized as a low-temperature plasticizer, a synthetic lubricant base stock, and an emollient in pharmaceutical and cosmetic formulations.

Analyzing didecyl azelate presents unique analytical challenges. Unlike free azelaic acid, which requires aggressive derivatization (e.g., esterification with ethanol and sulfuric acid) to become volatile enough for gas chromatography[2], didecyl azelate is inherently an ester. Therefore, it bypasses the need for derivatization. However, its long aliphatic chains (C29 total carbon count) result in a high boiling point and low volatility, which historically pushed some researchers toward LC-MS for heavy plasticizers[3].

To achieve high-resolution separation and precise structural identification via Gas Chromatography-Mass Spectrometry (GC-MS), the method architecture must be strictly optimized:

  • Column Thermodynamics: A 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., HP-5MS) is selected. This phase provides the optimal balance of thermal stability (up to 325°C) and non-polar retention characteristics necessary to elute a C29 ester without excessive column bleed[4].

  • Injection Dynamics: A splitless injection mode is utilized to maximize the transfer of the high-boiling analyte into the column, ensuring high sensitivity for trace-level quantification in complex matrices (e.g., cosmetic emulsions or polymer extracts).

  • Ionization Physics: Electron Ionization (EI) at 70 eV is employed. Under EI, didecyl azelate undergoes predictable fragmentation, primarily via the loss of the decyloxy group and McLafferty rearrangements typical of aliphatic esters, allowing for robust Selected Ion Monitoring (SIM)[5].

Analytical Workflow Visualization

GCMS_Workflow Sample Sample Matrix (Cosmetics/Plastics) Extraction Solvent Extraction (Hexane/Dichloromethane) Sample->Extraction GC Gas Chromatography (HP-5MS, 30m, up to 300°C) Extraction->GC 1 µL Splitless Injection IS Internal Standard (Dioctyl Sebacate) IS->Extraction EI Electron Ionization (EI) 70 eV GC->EI Elution of Didecyl Azelate Quad Quadrupole Mass Analyzer (m/z 50-550) EI->Quad Fragmentation Data Data Acquisition & Quantification (SIM/SCAN) Quad->Data

Figure 1: Analytical workflow for the GC-MS analysis of didecyl azelate.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates internal standard tracking and matrix spike recoveries to immediately flag extraction inefficiencies or ion suppression.

Step 3.1: Reagent and Standard Preparation
  • Primary Stock Solution: Dissolve 10.0 mg of high-purity didecyl azelate standard in 10.0 mL of LC-MS grade hexane to yield a 1,000 µg/mL stock.

  • Internal Standard (IS) Solution: Prepare a 100 µg/mL solution of Dioctyl Sebacate (or a deuterated long-chain ester) in hexane. The IS corrects for injection volume variations and matrix effects.

  • Calibration Curve: Dilute the primary stock with hexane to create a 5-point calibration curve (1, 5, 10, 50, and 100 µg/mL), spiking each level with a constant 10 µg/mL of the IS.

Step 3.2: Matrix Extraction (Cosmetic/Polymer Samples)

Causality Check: Didecyl azelate is highly lipophilic. Hexane is chosen as the extraction solvent to selectively partition the ester while leaving behind polar matrix interferences (e.g., water, glycerol, or salts).

  • Weigh exactly 0.5 g of the homogenized sample into a 15 mL glass centrifuge tube.

  • Spike the sample with 100 µL of the 100 µg/mL IS solution.

  • Add 5.0 mL of LC-MS grade hexane.

  • Vortex vigorously for 2 minutes, followed by ultrasonication for 15 minutes at room temperature to disrupt the matrix.

  • Centrifuge at 4,000 rpm for 10 minutes to achieve phase separation.

  • Transfer the upper hexane layer through a 0.22 µm PTFE syringe filter into a GC autosampler vial.

Step 3.3: GC-MS System Parameters

Program the GC-MS according to the optimized parameters detailed in Table 1. The aggressive temperature ramp at the end of the run is critical to prevent the high-boiling didecyl azelate from broadening into an undetectable baseline hump[2].

Table 1: Optimized GC-MS Operational Parameters

ParameterSetting / SpecificationRationale
GC Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm film)Low bleed at high temperatures; ideal for C29 esters.
Carrier Gas Helium (99.999%), Constant Flow at 1.2 mL/minMaintains optimal linear velocity across the temperature gradient.
Injection Mode Splitless, 1.0 µL volumeMaximizes sensitivity for trace analysis.
Inlet Temperature 280 °CEnsures flash vaporization of the heavy ester without thermal degradation.
Oven Temperature Program 100°C (hold 1 min) → 20°C/min to 200°C → 10°C/min to 310°C (hold 5 min)Rapid initial ramp bypasses solvent; slower secondary ramp resolves target from matrix lipids.
Transfer Line Temp 300 °CPrevents cold-spot condensation of the analyte before entering the MS.
Ionization Source Electron Ionization (EI), 70 eV, 230 °CStandard energy for reproducible fragmentation libraries.
Acquisition Mode SCAN (m/z 50–550) and SIMSCAN for library matching; SIM for high-sensitivity quantification.
Step 3.4: System Suitability and Quality Control (QC)

A run is only considered valid if the following criteria are met:

  • Blank Verification: A hexane blank must be injected before the calibration curve. The area of any peak at the didecyl azelate retention time must be <1% of the Lowest Limit of Quantification (LLOQ).

  • IS Stability: The absolute peak area of the Internal Standard across all samples and standards must not deviate by more than ±15%. A drop in IS area indicates inlet contamination or matrix suppression.

  • Spike Recovery: A matrix sample spiked with a known concentration of didecyl azelate prior to extraction must yield a recovery between 85% and 115%.

Data Interpretation and Mass Spectral Diagnostics

Upon elution, didecyl azelate is subjected to 70 eV EI fragmentation. Because aliphatic esters lack a strong charge-stabilizing aromatic ring, the molecular ion (M⁺ at m/z 468) is typically very weak or entirely absent. Quantification and confirmation must rely on characteristic fragment ions[5].

Table 2: Diagnostic Fragment Ions for Didecyl Azelate

m/z RatioIon Type / AssignmentApplication in Method
55, 69, 83 [C₄H₇]⁺, [C₅H₉]⁺ (Alkyl chain fragments)Abundant, but non-specific. Used as qualifier ions.
311 [M - C₁₀H₂₁O]⁺ (Loss of decyloxy radical)High specificity structural fragment. Used as a Qualifier Ion .
310 [M - C₁₀H₂₂O]⁺ (Loss of decanol via McLafferty)Highly characteristic of the ester linkage. Used as the Quantifier Ion in SIM mode.

Data Processing: Integrate the peak area of m/z 310 for didecyl azelate and the corresponding quantifier ion for the internal standard. Plot the ratio of the analyte area to the IS area against the concentration ratio to generate the linear regression curve.

References

  • ECHA CHEM. Didecyl azelate (EC number 218-353-6, CAS number 2131-27-3). European Chemicals Agency. Available at: [Link]

  • Yang, J., et al. (2022). Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol. ACS Omega. Available at: [Link]

  • Modugno, F., et al. Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps. University of Pisa. Available at: [Link]

  • Nagorka, R., et al. LC/MS method to determine plasticizers in indoor dust. Federal Environmental Agency, Berlin. Available at: [Link]

  • Garelnabi, M., et al. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples. PMC, National Institutes of Health. Available at: [Link]

Sources

Method

Quantification of didecyl azelate in polymer matrices

Application Note: Advanced Quantification of Didecyl Azelate in Polymer Matrices via Dissolution-Precipitation GC-MS Introduction & Mechanistic Rationale Didecyl azelate (1,9-didecyl nonanedioate, CAS: 2131-27-3) is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Quantification of Didecyl Azelate in Polymer Matrices via Dissolution-Precipitation GC-MS

Introduction & Mechanistic Rationale

Didecyl azelate (1,9-didecyl nonanedioate, CAS: 2131-27-3) is a high-molecular-weight ( C29​H56​O4​ , MW: 468.75 g/mol ) aliphatic ester widely utilized as a low-temperature plasticizer and lubricant in complex polymer matrices, including polyvinyl chloride (PVC) and specialized elastomers[1][2]. By inserting itself between polymer chains, it reduces inter-chain attractive forces and increases free volume, thereby enhancing the flexibility and cold-impact resistance of the final material[2].

Quantifying didecyl azelate presents a significant analytical challenge. Unlike volatile, lower-molecular-weight additives, its high boiling point and deep structural integration within the polymer network render traditional surface-soaking or Soxhlet extractions inefficient and prone to low recoveries. Furthermore, the co-extraction of oligomeric matrix components can rapidly foul chromatographic systems[3].

To overcome these barriers, this application note details a dissolution-precipitation extraction strategy coupled with high-temperature Gas Chromatography-Mass Spectrometry (GC-MS).

Causality in Experimental Design

As a self-validating analytical system, every step in this protocol is engineered to address specific physicochemical bottlenecks:

  • Matrix Disruption (Cryomilling): Ambient grinding generates localized friction heat, which can cause the polymer matrix to melt and re-encapsulate the plasticizer. Cryomilling with liquid nitrogen embrittles the polymer, allowing for a uniform particle size (<500 µm) that maximizes the surface area for solvent penetration without risking thermal degradation of the analyte.

  • Dissolution-Precipitation: Rather than attempting to pull the analyte out of a solid matrix, we dissolve the entire system. Tetrahydrofuran (THF) is selected because its polarity perfectly solubilizes both the polymer backbone and the non-polar azelate ester. Subsequently, a polar anti-solvent (methanol) is introduced. This causes the high-molecular-weight polymer chains to selectively crash out (precipitate) as a solid pellet, while the didecyl azelate remains fully dissolved in the supernatant.

  • Chromatographic Strategy: Given its molecular weight, didecyl azelate requires a non-polar, low-bleed stationary phase (e.g., 5% phenyl-methylpolysiloxane) and a high final oven temperature (up to 320°C) to elute efficiently and prevent column carryover[4][5]. Electron Ionization (EI) is utilized to generate characteristic fragment ions for highly specific Selected Ion Monitoring (SIM)[6].

Experimental Workflow Visualization

G Start Polymer Matrix (e.g., PVC, Elastomer) Prep Cryomilling (Liquid N2) Start->Prep Homogenize Ext Solvent Extraction (THF / UAE) Prep->Ext Solubilize Precip Polymer Precipitation (Add Methanol) Ext->Precip Isolate Analyte Centrifuge Centrifugation & Supernatant Collection Precip->Centrifuge Phase Separation Recon Solvent Exchange (Evaporate & Reconstitute in Hexane) Centrifuge->Recon Matrix Cleanup GCMS GC-MS Analysis (DB-5MS Column, EI Mode) Recon->GCMS Injection Quant Data Processing & Quantification GCMS->Quant Integration

Fig 1. Logical workflow for the extraction and GC-MS quantification of didecyl azelate.

Step-by-Step Methodology

Phase 1: Sample Preparation & Internal Standardization

The inclusion of an internal standard (IS) prior to extraction makes this a self-validating protocol, automatically correcting for any volumetric losses during precipitation or solvent exchange.

  • Weigh 1.0 g of the bulk polymer sample.

  • Transfer to a cryogenic mill and process using liquid nitrogen for 5 minutes at 10 Hz to achieve a homogeneous powder.

  • Accurately weigh 100.0 mg of the cryomilled polymer into a 15 mL heavy-walled glass centrifuge tube.

  • Spike the sample with 50 µL of the Internal Standard solution (e.g., Di-n-octyl phthalate-d4 at 100 µg/mL).

Phase 2: Dissolution and Precipitation Extraction
  • Add 5.0 mL of HPLC-grade THF to the tube. Vortex for 30 seconds, then place in an ultrasonic bath at 40°C for 30 minutes until the polymer is completely dissolved into a viscous solution.

  • Critical Step: While vortexing the solution at a moderate speed, slowly add 5.0 mL of ice-cold methanol dropwise. The polymer will immediately precipitate as a dense white solid.

  • Centrifuge the mixture at 5000 rpm for 10 minutes to firmly pellet the precipitated polymer matrix.

  • Carefully decant the clear supernatant into a clean glass vial, ensuring no solid particulates are transferred.

  • Evaporate the supernatant to complete dryness under a gentle, controlled stream of ultra-pure nitrogen at 35°C.

  • Reconstitute the dried residue in exactly 1.0 mL of GC-grade hexane. Filter the solution through a 0.22 µm PTFE syringe filter directly into a GC autosampler vial.

Phase 3: Instrumental Analysis (GC-MS)

Configure the GC-MS system according to the optimized parameters in Table 1. The high final temperature is strictly required to elute the C29​ ester without peak tailing.

Table 1: Optimized GC-MS Operating Parameters

ParameterSetting / Specification
Analytical Column DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant Flow mode at 1.0 mL/min
Injection Volume 1.0 µL, Splitless mode (purge valve open at 1.0 min)
Inlet Temperature 280°C
Oven Temperature Program 80°C (hold 2 min) → ramp 20°C/min to 320°C (hold 10 min)
Transfer Line Temperature 290°C
Ionization Mode Electron Ionization (EI), 70 eV
MS Source Temperature 230°C
Acquisition Mode Selected Ion Monitoring (SIM)
Target Ions (m/z) Quantifier: 143; Qualifiers: 255, 341

System Suitability and Validation Metrics

To ensure trustworthiness and regulatory compliance, the analytical batch must pass strict system suitability criteria before sample data is accepted. The method demonstrates high linearity and robust recovery, effectively bypassing matrix suppression[3].

Table 2: Method Validation and Quality Control Metrics

Validation ParameterAcceptance CriteriaRepresentative Performance
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise (S/N) ≥ 100.15 µg/mL
Linear Dynamic Range Calibration R² ≥ 0.9950.5 – 50.0 µg/mL (R² = 0.9992)
Intra-day Precision (RSD) ≤ 5.0% (n=6)2.8%
Inter-day Precision (RSD) ≤ 10.0% (n=12 over 3 days)4.1%
Matrix Spike Recovery 80% – 120%94.5% ± 3.2%

References

  • Synthesis of azelaic acid copolyester plasticizers and their application in PVC Source: PMC - NIH URL:[Link][1]

  • Synthesis of 2‐Methyl‐1,3‐Propanediol Modified Azelaic Acid‐Octanediol Copolyester Plasticizers and Their Plasticizing Effect on Polyvinyl Chloride Source: DOI / Web of Science URL:[Link][2]

  • A multi-technique approach for the quantification of 60 plasticizers and selected additives using GC-and LC-MS/MS and its application for beverages in the BfR MEAL study Source: ResearchGate URL:[Link][3]

  • ANALYSIS OF PLASTICISERS IN FOOD BY GC/MS Source: CORE URL:[Link][6]

  • Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol Source: PMC - NIH / ACS Omega URL:[Link][4][5]

Sources

Application

Application Notes &amp; Protocols: Nonanedioic Acid, Didecyl Ester as a High-Performance Plasticizer for PVC

Prepared by: Google Gemini, Senior Application Scientist Introduction: The Role of Nonanedioic Acid, Didecyl Ester in Modern PVC Formulations Polyvinyl chloride (PVC), in its unmodified state, is a rigid and brittle poly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Google Gemini, Senior Application Scientist

Introduction: The Role of Nonanedioic Acid, Didecyl Ester in Modern PVC Formulations

Polyvinyl chloride (PVC), in its unmodified state, is a rigid and brittle polymer.[1] To achieve the flexibility required for a vast range of applications—from wire insulation and medical tubing to automotive interiors and roofing membranes—the incorporation of a plasticizer is essential.[1][2] Plasticizers are additives that increase the flexibility, workability, and extensibility of a polymer.[1]

Nonanedioic acid, didecyl ester, also known as didecyl azelate (DDAZ), is an aliphatic dibasic acid ester that serves as an excellent primary plasticizer for PVC.[3][4] As a non-phthalate plasticizer, it offers a compelling alternative to traditional plasticizers like di-2-ethylhexyl phthalate (DEHP), which have faced increasing regulatory scrutiny.[5] DDAZ is particularly valued for imparting superior low-temperature flexibility to PVC compounds, a critical attribute for applications in cold climates or environments.[4][6]

These application notes provide a comprehensive technical guide for researchers and formulation scientists on the effective use of Nonanedioic acid, didecyl ester as a plasticizer in PVC. We will explore its mechanism of action, present its key physicochemical properties, and provide detailed, validated protocols for formulation and performance evaluation.

Physicochemical Properties

Understanding the fundamental properties of Nonanedioic acid, didecyl ester is crucial for predicting its behavior during processing and its performance in the final PVC product.

PropertyValueUnit
Chemical Name Nonanedioic acid, didecyl ester-
Synonyms Didecyl azelate, DDAZ-
CAS Number 2131-27-3-
Molecular Formula C29H56O4-
Molecular Weight 468.75 g/mol
Appearance Colorless to pale yellow liquid-
Boiling Point ~260 (at 4 mmHg)°C
Density ~0.915g/cm³
Viscosity ~30-40 (at 25°C)cP
Solubility Insoluble in water; soluble in organic solvents-

Mechanism of Plasticization

The plasticization of PVC by Nonanedioic acid, didecyl ester is a physical process rooted in polymer science.[1] Rigid PVC is characterized by long polymer chains held together by strong intermolecular forces, primarily dipole-dipole interactions between the carbon-chlorine bonds.[1] This creates a tightly packed, rigid structure.

When DDAZ is introduced into the PVC matrix during compounding, its molecules, which possess both polar ester groups and long, non-polar aliphatic chains, position themselves between the PVC chains.[1][2][7] This action accomplishes two key things:

  • Shielding Intermolecular Forces : The DDAZ molecules effectively shield the polar sites on the PVC chains from one another, weakening the strong dipole-dipole attractions.[6]

  • Increasing Free Volume : The insertion of these relatively large plasticizer molecules increases the space, or "free volume," between the polymer chains.[1]

This combined "lubricating" effect allows the PVC chains to slide past one another with greater ease, lowering the material's glass transition temperature (Tg).[1] By depressing the Tg, the PVC compound transitions from a rigid, glassy state to a soft, flexible, and rubbery state at room temperature.[1]

Caption: Mechanism of PVC Plasticization by Didecyl Azelate.

Experimental Protocols: Formulation and Evaluation

The following protocols provide a standardized framework for preparing and testing PVC films plasticized with Nonanedioic acid, didecyl ester.

Materials and Equipment
  • PVC Resin: Suspension grade, K-value 65-70

  • Plasticizer: Nonanedioic acid, didecyl ester (DDAZ)

  • Thermal Stabilizer: E.g., Calcium/Zinc or Tin-based stabilizer

  • Lubricant: E.g., Stearic acid

  • Laboratory Two-Roll Mill: With heating and cooling capabilities

  • Hydraulic Press: With heated platens

  • Molds: Stainless steel picture-frame molds for sheet pressing

  • Universal Testing Machine: For tensile testing

  • Durometer: Shore A scale

  • Analytical Balance

  • Oven

PVC Formulation and Compounding Protocol

This protocol describes the preparation of a flexible PVC compound using a standard laboratory two-roll mill. The formulation is based on parts per hundred resin (phr).

Formulation Example:

Componentphr
PVC Resin (K-67)100
Didecyl Azelate (DDAZ)40
Ca/Zn Stabilizer2.0
Stearic Acid0.5

Step-by-Step Procedure:

  • Pre-heating the Mill: Set the temperature of the two-roll mill to 160-170°C. Adjust the nip (gap between the rolls) to be narrow.

    • Causality: This temperature is above the Tg of the PVC, allowing it to soften and form a coherent sheet (the "hide").

  • Adding PVC Resin: Slowly add the 100 phr of PVC resin to the rotating rolls. The PVC will begin to flux and form a band around the front roll.

  • Incorporating Additives: Once a consistent PVC hide is formed, widen the nip slightly. Add the pre-weighed stabilizer and lubricant to the mill and allow them to mix thoroughly for 2-3 minutes.

  • Adding the Plasticizer: Slowly and carefully add the 40 phr of Didecyl Azelate to the molten PVC band. The plasticizer will be absorbed into the polymer matrix.

    • Causality: Slow addition prevents the plasticizer from pooling and ensures uniform absorption, which is critical for a homogeneous final product.

  • Homogenization: Continue milling for 5-7 minutes, cutting the sheet from the roll, folding it, and re-introducing it into the nip at different angles. This ensures complete and uniform dispersion of all components.

  • Sheet Formation: Once the compound appears homogeneous, tighten the nip to the desired final thickness (e.g., 1 mm) and remove the final sheet from the mill.

Test Specimen Preparation: Compression Molding
  • Pre-heating the Press: Set the hydraulic press platens to 175-180°C.

  • Preparing the Mold Assembly: Place a sheet of Mylar or aluminum foil on the bottom platen, followed by the steel mold. Cut a piece of the milled PVC compound slightly larger than the mold cavity and place it inside. Cover with another sheet of foil and the top platen.

  • Molding Cycle:

    • Pre-heat: Close the press with minimal pressure (just contact) for 3-5 minutes to allow the compound to fully melt.

    • Full Pressure: Apply full pressure (e.g., 10-15 MPa) for 2-3 minutes.

    • Cooling: While maintaining pressure, turn off the heat and circulate cooling water through the platens until the temperature is below 50°C.

    • Causality: The pre-heat ensures a uniform melt, while the cooling under pressure solidifies the sheet and minimizes internal stresses, preventing warpage.

  • Demolding: Release the pressure and carefully remove the molded PVC sheet.

Caption: Workflow for PVC Formulation and Performance Evaluation.

Performance Evaluation Protocols

The following standard test methods are essential for characterizing the performance of PVC plasticized with Didecyl Azelate.

Protocol: Mechanical Properties (ASTM D882)

This test determines the tensile strength and elongation, which are key indicators of a material's strength and flexibility.[8][9][10]

  • Specimen Preparation: Cut test specimens from the molded sheets using a die cutter. Specimens are typically straight-sided strips or dumbbell-shaped.[11] Per ASTM D882, the thickness should be less than 1.0 mm.[10][11][12]

  • Test Procedure:

    • Measure the width and thickness of the specimen's narrow section.

    • Mount the specimen in the grips of the universal testing machine.

    • Set the crosshead speed (rate of grip separation), typically 50 or 500 mm/min.

    • Start the test and record the force and extension until the specimen breaks.

  • Calculations:

    • Tensile Strength (MPa): Maximum force recorded divided by the original cross-sectional area.[11]

    • Elongation at Break (%): (Increase in length at break / Original length) x 100.[9]

Protocol: Hardness (ASTM D2240)

Hardness measures the material's resistance to indentation and is a quick indicator of plasticizer efficiency.[13][14]

  • Specimen Preparation: The test specimen should be at least 6.4 mm thick.[13] If a single sheet is not thick enough, multiple sheets can be stacked. The surface must be flat and smooth.[15]

  • Test Procedure:

    • Use a Shore A scale durometer for flexible PVC.[13][15]

    • Place the specimen on a hard, flat surface.

    • Press the durometer foot firmly and parallel to the specimen surface.[13]

    • Take the reading within one second of firm contact.[14][15]

    • Perform at least five measurements at different locations and average the results.

Protocol: Volatile Loss / Migration (ASTM D1203)

This test evaluates the permanence of the plasticizer by measuring its loss due to volatility at elevated temperatures.[16][17][18] This is a critical measure of the long-term durability of the flexible PVC.[19]

  • Specimen Preparation: Cut a circular specimen (e.g., 50 mm diameter) from the molded sheet and weigh it accurately (W1).

  • Test Procedure (Method A - Direct Contact):

    • Place the specimen in a shallow dish containing a layer of activated carbon.

    • Cover the specimen with another layer of activated carbon, ensuring direct contact.

    • Place the dish in an oven at a specified temperature (e.g., 70°C) for a set time (e.g., 24 hours).

    • Causality: The activated carbon acts as a sink, absorbing any plasticizer that volatilizes or migrates from the PVC surface, providing an accelerated measure of loss.[16][20]

  • Post-Test:

    • Remove the specimen from the carbon, carefully brush off any adhering particles, and allow it to cool to room temperature in a desiccator.

    • Reweigh the specimen (W2).

  • Calculation:

    • Volatile Loss (%): [ (W1 - W2) / W1 ] x 100.

Expected Performance and Conclusion

When properly formulated, Nonanedioic acid, didecyl ester imparts excellent properties to PVC. Compared to a general-purpose phthalate like DEHP, a DDAZ-plasticized compound is expected to exhibit:

  • Superior Low-Temperature Flexibility: DDAZ significantly lowers the brittle point of PVC, making it ideal for applications requiring performance in cold conditions.[4][6]

  • Good Mechanical Properties: Provides a good balance of tensile strength and high elongation.

  • Low Volatility: Its higher molecular weight compared to some short-chain phthalates results in better permanence, leading to longer product life and less hardening over time.[3]

  • Favorable Regulatory Profile: As a non-phthalate plasticizer, it is a suitable choice for applications where regulatory restrictions on phthalates are a concern.

By following the detailed protocols outlined in these notes, researchers and developers can effectively formulate, compound, and test high-performance flexible PVC materials using Nonanedioic acid, didecyl ester, leveraging its unique benefits for a wide array of demanding applications.

References

  • ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. (n.d.). ASTM International. Retrieved from [Link]

  • What is a plasticizer in pvc? (2025, July 14). PVC INSIDER. Retrieved from [Link]

  • ASTM D 882: Unveiling the Strength of Thin Plastic Sheeting. (2023, August 22). ASTM Standards Blog. Retrieved from [Link]

  • ASTM D882| film tensile test. (n.d.). ZwickRoell. Retrieved from [Link]

  • D882 Standard Test Method for Tensile Properties of Thin Plastic Sheeting. (2010, December 31). ASTM International. Retrieved from [Link]

  • ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. (2018, October 9). ASTM Standards Blog. Retrieved from [Link]

  • D1203 Standard Test Methods for Volatile Loss From Plastics Using Activated Carbon Methods. (2020, April 14). ASTM International. Retrieved from [Link]

  • Szymańska, E., & Piszczek, K. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Materials (Basel), 14(11), 3034. Retrieved from [Link]

  • D1203 Standard Test Methods for Volatile Loss From Plastics Using Activated Carbon Methods. (2016, April 8). ASTM International. Retrieved from [Link]

  • The Magic of PVC Plasticizer: How It Works in Everyday Products. (2025, June 28). Plastics Info. Retrieved from [Link]

  • Shore Hardness ASTM D2240. (n.d.). Intertek. Retrieved from [Link]

  • Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. (n.d.). ZwickRoell. Retrieved from [Link]

  • ASTM D2240 testing. (n.d.). Industrial Physics. Retrieved from [Link]

  • D1203 Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. (2022, September 12). ASTM International. Retrieved from [Link]

  • ASTM D1203-21 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. (2021, May 15). iTeh Standards. Retrieved from [Link]

  • Plasticizing mechanism of pure poly(vinyl chloride) (PVC) and the PVC... (n.d.). ResearchGate. Retrieved from [Link]

  • Your Expert ASTM D2240 Durometer Guide. (2025, October 6). WorldofTest.com. Retrieved from [Link]

  • How Do You Test for Plasticizer Migration. (2025, October 4). BASTONE. Retrieved from [Link]

  • DuroMatters! Basic Durometer Testing Information. (n.d.). ccsi-inc.com. Retrieved from [Link]

  • PVC Plasticizers: Overview & Selection Tips for PVC Applications. (2025, November 24). KingStar Mold. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Synthesis of azelaic acid copolyester plasticizers and their application in PVC. RSC Advances, 14, 22675-22684. Retrieved from [Link]

  • NDA 211635 Non-Clinical Review. (2020, January 10). U.S. Food and Drug Administration. Retrieved from [Link]

  • Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers. (n.d.). Universiti Kebangsaan Malaysia. Retrieved from [Link]

  • NDA 206333 Orig1s000. (2014, December 16). U.S. Food and Drug Administration. Retrieved from [Link]

  • NDA 210365 Orig1s000. (2018, June 13). U.S. Food and Drug Administration. Retrieved from [Link]

  • Table S1 Paper Masks. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

Method

Application Note: Comprehensive Performance Evaluation of Didecyl Azelate as a High-Performance Lubricant Base Stock

Abstract This document provides a detailed framework for the comprehensive performance evaluation of didecyl azelate as a high-performance lubricant base stock. Didecyl azelate, a synthetic dibasic ester, offers signific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed framework for the comprehensive performance evaluation of didecyl azelate as a high-performance lubricant base stock. Didecyl azelate, a synthetic dibasic ester, offers significant potential due to its excellent thermal stability, low volatility, and good lubricity. This guide outlines a suite of standardized testing protocols, explains the scientific rationale behind each test, and provides a structure for data interpretation. The methodologies are grounded in ASTM International standards to ensure data integrity and comparability. This note is intended to guide researchers and professionals in generating a robust performance profile of didecyl azelate for various applications, including those requiring high purity and reliability.

Introduction: The Rationale for Didecyl Azelate

Synthetic esters have carved out a significant niche in the high-performance lubricants market, offering advantages over traditional mineral oils in demanding applications. Didecyl azelate, derived from azelaic acid and decyl alcohol, is a member of the diester family, known for its favorable viscosity-temperature characteristics and high thermal and oxidative stability. These properties make it a candidate for applications ranging from jet engine oils and industrial lubricants to specialized fluids where biocompatibility and material compatibility are critical, such as in the manufacturing of medical devices.

The purpose of this guide is to establish a systematic approach to validating the performance of didecyl azelate. By following a structured testing regimen, researchers can quantify its key attributes, compare it against established lubricants, and determine its suitability for specific end-uses.

Overall Testing Workflow

A thorough evaluation of a lubricant base stock involves a multi-faceted approach, beginning with fundamental physicochemical properties and progressing to more complex performance and stability assessments. The following workflow provides a logical sequence for characterizing didecyl azelate.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Tribological Performance cluster_2 Phase 3: Stability & Longevity P1 Protocol 1: Kinematic Viscosity (ASTM D445) P2 Protocol 2: Viscosity Index (ASTM D2270) P1->P2 Data for VI Calculation P4 Protocol 4: Wear Prevention (ASTM D4172) P2->P4 P3 Protocol 3: Pour Point (ASTM D97) P3->P4 P5 Protocol 5: Friction Characteristics (HFRR or similar) P4->P5 P6 Protocol 6: Oxidative Stability (ASTM D2272 RPVOT) P5->P6 P7 Protocol 7: Thermal & Hydrolytic Stability P6->P7

Caption: Sequential workflow for didecyl azelate lubricant evaluation.

Phase 1: Fundamental Physicochemical Properties

This phase establishes the foundational characteristics of the fluid, which dictate its behavior across a range of operating temperatures.

Protocol 1: Kinematic Viscosity (ASTM D445)

Causality: Viscosity is the most critical property of a lubricant, representing its resistance to flow.[1] It determines the thickness of the lubricating film between moving surfaces. The ASTM D445 standard provides a precise and universally accepted method for this measurement.[2][3][4][5]

Methodology:

  • Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath with a stability of ±0.02°C, and a calibrated timer.[5]

  • Temperature Selection: Measurements are required at a minimum of two temperatures, typically 40°C and 100°C, to assess the viscosity-temperature relationship.[6]

  • Procedure: a. Equilibrate the viscometer and a sample of didecyl azelate in the constant temperature bath for at least 30 minutes.[5] b. Using suction, draw the liquid sample through the capillary to a point above the upper timing mark. c. Release the suction and accurately measure the time required for the liquid meniscus to pass between the upper and lower timing marks.[4][7] d. Repeat the measurement until at least two consecutive flow times agree within the specified precision.

  • Calculation: Kinematic viscosity (ν) in centistokes (cSt) or mm²/s is calculated by multiplying the average flow time (t) by the viscometer calibration constant (C): ν = C × t.[4][7]

Protocol 2: Viscosity Index (ASTM D2270)

Causality: The Viscosity Index (VI) is an empirical, unitless number that quantifies the effect of temperature change on kinematic viscosity.[6][8] A higher VI indicates a smaller, more desirable change in viscosity with temperature, signifying a more stable lubricant for applications with wide thermal gradients.[6][8][9]

Methodology:

  • Prerequisite: Obtain kinematic viscosity values for didecyl azelate at 40°C and 100°C as per ASTM D445.[6][9]

  • Procedure: Use the standard formulas provided in ASTM D2270 to calculate the VI.[9][10] These formulas compare the viscosity of the test fluid to two reference oils that have the same 100°C viscosity.

  • Interpretation: A VI above 120 is generally considered high, indicating excellent viscosity-temperature stability.

Protocol 3: Pour Point (ASTM D97)

Causality: The pour point is the lowest temperature at which a lubricant will continue to flow under prescribed conditions.[7][11][12] This is a critical parameter for lubricants intended for use in low-temperature environments, as it determines the point at which the fluid may solidify, leading to lubrication failure.[7][13]

Methodology:

  • Apparatus: Test jar, thermometer, cooling bath(s) capable of reaching temperatures below the expected pour point.

  • Procedure: a. The sample is preheated to ensure dissolution of any wax crystals.[11][13] b. The sample is then cooled at a specified rate in a standardized cooling bath.[11][13] c. At every 3°C interval, the test jar is removed and tilted to check for movement of the fluid surface.[13] d. The test concludes when the oil shows no movement when tilted.

  • Calculation: The pour point is reported as 3°C above the temperature at which the oil ceased to flow.[11][13][14]

Phase 2: Tribological Performance Evaluation

Tribology is the study of friction, wear, and lubrication. These tests directly assess the primary function of didecyl azelate: to protect surfaces in relative motion.

Protocol 4: Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

Causality: This test evaluates a lubricant's ability to minimize wear under boundary lubrication conditions, where direct metal-to-metal contact is likely.[15][16][17] The size of the wear scar formed on the test balls is inversely proportional to the anti-wear performance of the lubricant.[18]

Methodology:

  • Apparatus: Four-Ball Wear Test Machine.

  • Setup: Three 12.7 mm steel balls are clamped together and immersed in the didecyl azelate sample. A fourth ball is rotated against the three stationary balls under a specified load.[15][18]

  • Standard Test Conditions:

    • Load: 392 N (40 kgf)

    • Speed: 1200 rpm

    • Temperature: 75°C

    • Duration: 60 minutes

  • Procedure: a. Assemble the four-ball test configuration and add the didecyl azelate sample, ensuring the stationary balls are fully submerged. b. Heat the sample to the test temperature of 75°C. c. Apply the load and begin rotation at 1200 rpm for 60 minutes. d. After the test, clean the three stationary balls and measure the diameter of the circular wear scars using a microscope.

  • Data Reporting: Report the average wear scar diameter (WSD) in millimeters. A smaller WSD indicates superior anti-wear properties.

Caption: Schematic of the ASTM D4172 Four-Ball Wear Test setup.

Phase 3: Stability and Longevity

A lubricant's useful life is determined by its resistance to degradation under thermal and oxidative stress. These tests simulate in-service conditions to predict longevity.

Protocol 6: Oxidative Stability (ASTM D2272 - RPVOT)

Causality: The Rotating Pressure Vessel Oxidation Test (RPVOT) is an accelerated aging test that measures a lubricant's resistance to oxidation.[19][20][21] The test exposes the lubricant to heat, oxygen pressure, and a copper catalyst in the presence of water, simulating the key factors that cause oil degradation in service.[19][22][23] The result, measured in minutes, indicates the oil's remaining useful life.[20]

Methodology:

  • Apparatus: Rotating pressure vessel, oxygen supply, constant temperature bath or dry block heater set to 150°C.[22]

  • Sample Preparation: A 50g sample of didecyl azelate is placed in a glass container with 5 mL of distilled water and a polished copper catalyst coil.[20][22]

  • Procedure: a. The container is placed inside the pressure vessel, which is then sealed. b. The vessel is charged with oxygen to 620 kPa (90 psi) and placed in the 150°C bath.[20][22] c. The vessel is rotated axially at 100 rpm. d. The pressure inside the vessel is monitored continuously. Oxidation is indicated by a rapid drop in pressure as oxygen is consumed.

  • Data Reporting: The RPVOT value is the time in minutes from the start of the test until the pressure has dropped by 175 kPa from its maximum value. A longer time indicates higher oxidative stability.

Data Presentation and Interpretation

For a comprehensive evaluation, the performance of didecyl azelate should be compared against a well-characterized reference lubricant (e.g., a high-quality polyalphaolefin, PAO).

Table 1: Comparative Performance Data

PropertyTest MethodDidecyl Azelate (Typical Values)Reference Lubricant (e.g., PAO 6)
Kinematic Viscosity @ 40°C (cSt)ASTM D44528 - 32~30
Kinematic Viscosity @ 100°C (cSt)ASTM D4455.5 - 6.0~5.8
Viscosity IndexASTM D2270> 150~135
Pour Point (°C)ASTM D97< -50< -60
4-Ball Wear Scar Diameter (mm)ASTM D4172< 0.40~0.50
Oxidative Stability (minutes)ASTM D2272> 500~400

Interpretation: The data presented in Table 1 would suggest that didecyl azelate exhibits a superior viscosity index and better anti-wear performance compared to a standard PAO 6. Its inherent polarity, a characteristic of esters, likely contributes to better surface adsorption and film formation, reducing wear.[24] The higher RPVOT value indicates excellent resistance to oxidative breakdown, promising a longer service life.

Conclusion for Drug Development Professionals

For applications in the pharmaceutical and medical device industries, the performance characteristics outlined above are foundational. The high thermal and oxidative stability of didecyl azelate ensures it can withstand sterilization processes (e.g., autoclaving) and maintain its integrity over the product's shelf life. Its excellent lubricity is vital for the smooth operation of mechanical components in drug delivery systems or manufacturing equipment. Further testing for material compatibility (e.g., with medical-grade polymers and elastomers) and cytotoxicity (e.g., ISO 10993 standards) would be the logical next steps to fully qualify didecyl azelate for these specialized, high-purity applications.

References

  • Ayalytcial. ASTM D97 Test Method for Pour Point | Ayalytcial. Ayalytical. Accessed April 5, 2026. [Link]

  • ASTM International. D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). ASTM International. Published April 16, 2024. [Link]

  • ASTM International. D2272 Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel. ASTM International. Published May 26, 2022. [Link]

  • ASTM International. D97 Standard Test Method for Pour Point of Petroleum Products. ASTM International. Published November 29, 2022. [Link]

  • ASTM International. Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity)1. Published May 15, 2017. [Link]

  • ASTM International. Wear Preventive Characteristics of Lubricating Fluid (Four- Ball Method)1. Published January 15, 2022. [Link]

  • ASTM International. Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel1. Published October 15, 2002. [Link]

  • ASTM International. D2270 Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C. ASTM International. Published May 13, 2024. [Link]

  • Rtec Instruments. ASTM D4172-21 | Wear Preventive Characteristics of Lubricating Fluid. Rtec Instruments. Accessed April 5, 2026. [Link]

  • ASTM International. Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity)1. Published November 1, 2023. [Link]

  • ASTM International. Pour Point of Petroleum Products1. Published September 15, 2008. [Link]

  • ASTM International. ASTM D4172-18 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid. ASTM International. Published October 15, 2018. [Link]

  • AMSOIL. How to Calculate the Viscosity Index of a Lubricant. AMSOIL. Published August 22, 2024. [Link]

  • AZoM. Pour Point Analysis for the Viscosity Measurements of Oils. AZoM. Published February 24, 2021. [Link]

  • SPL Labs. ASTM D2270. SPL Labs. Accessed April 5, 2026. [Link]

  • SIST e-Poslovanje. ASTM D4172-94(1999) - Standard Test Method for Wear Preventive. SIST e-Poslovanje. Accessed April 5, 2026. [Link]

  • ASTM International. ASTM D2272-02 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel. ASTM International. Published October 15, 2002. [Link]

  • ASTM International. Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel1. Published May 15, 2022. [Link]

  • ASTM International. Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C1. Published February 15, 2016. [Link]

  • ASTM International. Kinematic Viscosity of Transparent and Opaque Liquids (and the Calculation of Dynamic Viscosity)1. Published April 15, 2003. [Link]

  • ASTM International. D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). ASTM International. Published December 10, 2025. [Link]

  • ASTM International. D97 Standard Test Method for Pour Point of Petroleum Products. ASTM International. Published February 2, 2016. [Link]

  • Linetronic Technologies. Oxidation Stability RBOT and TFOUT Bath. Linetronic Technologies. Accessed April 5, 2026. [Link]

  • M. Kalin, J. Vižintin. Ester Based Lubricants Deriwed From Renewable Resources. Tribology in Industry. 2004;26(1-2):19-25.
  • S. S. Gawande et al. Tribological Study of Functional Fluids Based on Castor Oil. International Journal of Engineering Research & Technology. 2021;10(7).
  • MDPI. Tribological Performance of Esters, Friction Modifier and Antiwear Additives for Electric Vehicle Applications. MDPI. Published February 28, 2023. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing Didecyl Azelate Synthesis

Welcome to the Technical Support Center for the synthesis of didecyl azelate. This guide is designed for researchers, scientists, and professionals in drug development and chemical manufacturing.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of didecyl azelate. This guide is designed for researchers, scientists, and professionals in drug development and chemical manufacturing. Here, we address common challenges and frequently asked questions to help you improve the yield and purity of your didecyl azelate synthesis. Our approach is rooted in established chemical principles and practical, field-tested experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of didecyl azelate.

Issue 1: Low or No Product Yield

A low yield of didecyl azelate is one of the most frequent challenges. This can often be attributed to an incomplete reaction or issues with the reaction equilibrium.

Question: My reaction has run for the specified time, but analysis shows a low conversion of azelaic acid. What are the likely causes and how can I fix this?

Answer: A low conversion rate in the synthesis of didecyl azelate, which is a classic Fischer esterification, typically points to issues with the reaction equilibrium.[1][2] This reaction is reversible, and the presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid and alcohol.[3][4]

Core Causality & Remediation Strategy:

  • Inefficient Water Removal: According to Le Chatelier's principle, the continuous removal of water is crucial to shift the equilibrium towards the formation of the ester product.[1][3][4]

    • Azeotropic Distillation with a Dean-Stark Trap: This is a highly effective method for water removal.[1][3][4] Ensure that your solvent (e.g., toluene) is forming an azeotrope with water and is refluxing at the correct temperature.[2][4] If no water is collecting, check for leaks in your apparatus or insufficient heating.[3]

    • Use of Desiccants: Adding a drying agent like molecular sieves directly to the reaction mixture can absorb water as it forms.[3][4]

  • Catalyst Inactivity or Insufficient Amount:

    • Acid Catalysts: Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][5] Ensure the catalyst is not old or degraded. The amount of catalyst is also critical; too little will result in a slow reaction, while too much can lead to side reactions.

  • Sub-optimal Reaction Temperature: The reaction temperature needs to be high enough to facilitate the reaction and, if using a Dean-Stark trap, to allow for the azeotropic distillation of water.[4]

Experimental Protocol: Fischer Esterification of Azelaic Acid with Decanol using a Dean-Stark Apparatus

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.[3]

  • Charging the Flask: To the flask, add azelaic acid, a 2:1 molar excess of decanol, a suitable solvent like toluene, and a catalytic amount of p-toluenesulfonic acid.[4]

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[2][3]

  • Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, indicating the reaction is complete.[4]

  • Workup: Cool the reaction mixture. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.[6][7] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude didecyl azelate.

Issue 2: Formation of Side Products and Impurities

The presence of impurities can complicate purification and reduce the final yield of high-purity didecyl azelate.

Question: My final product is contaminated with byproducts. What are the common side reactions, and how can I minimize them?

Answer: Side reactions in esterification can arise from several sources. Understanding these pathways is key to mitigating them.

Common Side Reactions and Prevention:

  • Ether Formation: At high temperatures and in the presence of a strong acid catalyst, decanol can undergo dehydration to form didecyl ether.

    • Solution: Maintain the reaction temperature at the minimum required for efficient esterification and water removal. Consider using a milder catalyst.

  • Incomplete Esterification: The presence of mono-decyl azelate indicates that the reaction has not gone to completion.

    • Solution: Ensure a sufficient excess of decanol is used and that water is effectively removed to drive the reaction to completion.

  • Oxidation: If the reaction is exposed to air at high temperatures for extended periods, oxidation of the alcohol or ester can occur.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Purification Strategy: Vacuum Distillation

For a high-boiling point ester like didecyl azelate, vacuum distillation is an effective method to separate it from lower-boiling impurities and non-volatile residues.[6][7]

ParameterRecommended ValueRationale
Pressure 1-10 mmHgReduces the boiling point to prevent thermal degradation.
Temperature Dependent on pressureShould be high enough for distillation but below decomposition temperature.
Issue 3: Difficulties in Product Purification

Even with a successful reaction, isolating pure didecyl azelate can be challenging.

Question: After the workup, I have a crude product that is difficult to purify. What are the best practices for purification?

Answer: A thorough workup is the first step to simplifying purification.

Optimized Workup and Purification Protocol:

  • Neutralization: After the reaction, it is crucial to completely neutralize the acid catalyst. Washing the organic phase with a saturated solution of sodium bicarbonate until no more CO₂ evolves is recommended.[6][7]

  • Washing: Subsequent washes with water will remove any remaining salts and water-soluble impurities.[6][7]

  • Drying: Thoroughly dry the organic layer with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before removing the solvent.[7]

  • Purification Method:

    • Vacuum Distillation: As mentioned, this is the preferred method for purifying didecyl azelate.

    • Column Chromatography: For small-scale, high-purity requirements, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of decanol to azelaic acid?

A1: To drive the equilibrium towards the product side, it is recommended to use an excess of the alcohol. A molar ratio of 2.2 to 2.5 moles of decanol for every mole of azelaic acid is a good starting point.

Q2: Can I use a different catalyst besides sulfuric acid or p-toluenesulfonic acid?

A2: Yes, other acid catalysts can be used. Solid acid catalysts, such as certain zeolites or ion-exchange resins, offer the advantage of easier separation from the reaction mixture.[8] Lewis acids like tin(II) chloride have also been shown to be effective catalysts for esterification.[9]

Q3: Is it possible to synthesize didecyl azelate without a solvent?

A3: A solvent-free synthesis is possible. In this case, an excess of decanol can serve as both a reactant and the reaction medium. However, water removal can be more challenging without an azeotroping solvent. Reactive distillation, where water is continuously removed under vacuum, can be an effective technique in a solvent-free system.[3][10]

Q4: Can transesterification be used to synthesize didecyl azelate?

A4: Yes, transesterification is a viable alternative.[11] For example, dimethyl azelate can be reacted with an excess of decanol in the presence of a suitable catalyst (e.g., sodium methoxide or a zinc cluster catalyst) to produce didecyl azelate and methanol.[11][12] The removal of the lower-boiling methanol drives this equilibrium reaction to completion.

III. Visualizing the Process

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup cluster_purification Purification azelaic_acid Azelaic Acid reaction_flask Heating & Reflux with Water Removal (Dean-Stark) azelaic_acid->reaction_flask decanol Decanol (Excess) decanol->reaction_flask catalyst Acid Catalyst (e.g., TsOH) catalyst->reaction_flask neutralization Neutralization (NaHCO3 wash) reaction_flask->neutralization washing Washing (H2O) neutralization->washing drying Drying (Anhydrous MgSO4) washing->drying concentration Solvent Removal (Rotovap) drying->concentration vacuum_distillation Vacuum Distillation concentration->vacuum_distillation product High-Purity Didecyl Azelate vacuum_distillation->product

Caption: Workflow for didecyl azelate synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of Didecyl Azelate check_water_removal Is water being effectively removed? start->check_water_removal check_catalyst Is the catalyst active and sufficient? check_water_removal->check_catalyst Yes fix_water_removal Optimize water removal: - Check for leaks - Increase heating - Use desiccants check_water_removal->fix_water_removal No check_temperature Is the reaction temperature optimal? check_catalyst->check_temperature Yes fix_catalyst Address catalyst issues: - Use fresh catalyst - Adjust catalyst loading check_catalyst->fix_catalyst No fix_temperature Adjust temperature to ensure reflux and azeotropic distillation. check_temperature->fix_temperature No success Improved Yield check_temperature->success Yes fix_water_removal->success fix_catalyst->success fix_temperature->success

Caption: Troubleshooting low yield in didecyl azelate synthesis.

IV. References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. TSI Journals. [Link]

  • Separating Azeotropic Mixtures. ResearchGate. [Link]

  • Methods and compositions involving esters of azelaic acid and other dicarboxylic acids. Google Patents.

  • Method for producing carboxylic acid ester and esterification catalyst. Google Patents.

  • Esterification of azelaic acid with methanol on different catalysts. Reaction conditions. ResearchGate. [Link]

  • Ester synthesis by transesterification. Organic Chemistry Portal. [Link]

  • Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. PMC. [Link]

  • Optimization of Synthesis Technology of Azelaic Acid by Orthogonal Test. [Link]

  • Scheme of azelaic acid esterification with ethanol. ResearchGate. [Link]

  • Process for preparation of azelaic acid. Google Patents.

  • Tin-Catalyzed Esterification and Transesterification Reactions: A Review. ResearchGate. [Link]

  • Transesterification of fatty acid esters with arylaminoalcohols. Synthesis of mono- and diacylderivatives of 3-phenylamino- 1,2-propanediol. ResearchGate. [Link]

Sources

Optimization

Reducing plasticizer migration of didecyl azelate from PVC

Technical Support Center: Mitigating Didecyl Azelate (DDA) Migration in Flexible PVC Overview Didecyl azelate (DDA) and related aliphatic dicarboxylate esters (such as DOZ) are specialized, high-performance plasticizers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mitigating Didecyl Azelate (DDA) Migration in Flexible PVC

Overview Didecyl azelate (DDA) and related aliphatic dicarboxylate esters (such as DOZ) are specialized, high-performance plasticizers utilized to impart extreme low-temperature flexibility to polyvinyl chloride (PVC) formulations, particularly in medical devices and specialized films[1]. However, because DDA molecules are not chemically bound to the PVC polymer chains, they are highly susceptible to migration via volatilization, exudation, or extraction into adjacent media[2].

This technical guide provides R&D professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to engineer PVC interfaces, thereby preventing DDA migration without compromising the bulk mechanical properties of the device.

I. Mechanistic Troubleshooting Guide

Q1: Why is DDA exuding to the surface of my PVC formulation during ambient storage?

  • Root Cause: Exudation is a thermodynamic phenomenon driven by oversaturation or phase separation. While azelates offer superior low-temperature performance, their linear aliphatic structure can become incompatible with the polar PVC matrix if the concentration exceeds the solubility limit. This incompatibility creates a thermodynamic driving force that pushes the plasticizer to the surface[1].

  • Resolution & Causality:

    • Formulation Adjustment: Blend DDA with a higher-polarity primary plasticizer (e.g., a high-molecular-weight trimellitate) to increase overall matrix compatibility and lower the thermodynamic drive for phase separation[1].

    • Polymeric Blending: Introduce a secondary polymeric plasticizer. The high molecular weight and chain entanglement of polymeric plasticizers significantly increase the activation energy required for DDA Fickian diffusion, physically trapping the smaller DDA molecules within the matrix[3].

Q2: How do I prevent DDA from leaching into lipophilic intravenous fluids or drug formulations?

  • Root Cause: Extraction into contacting media depends heavily on the partition coefficient. Lipophilic media (like lipid emulsions) exert a strong thermodynamic pull, extracting the non-polar DDA molecules from the PVC surface into the fluid[4].

  • Resolution & Causality: Implement interface-level surface engineering. By modifying the outer microns of the PVC, you can decouple bulk flexibility from surface permeability. A highly effective approach is low-pressure argon cold plasma treatment coupled with a polydopamine (PDA) coating[5]. Plasma irradiation densifies the near-surface network via cross-linking, while the PDA layer establishes a highly polar barrier that is thermodynamically unfavorable for lipophilic DDA molecules to traverse[4][5].

MigrationMechanism N1 Bulk PVC Matrix (DDA Solvating Chains) N2 Fickian Diffusion (Thermal/Conc. Gradient) N1->N2 N3 Polymer Surface (Exudation/Accumulation) N2->N3 N4 Interfacial Partitioning (Thermodynamic Force) N3->N4 N5 External Medium (Lipids, Fluids, Air) N4->N5

Fig 1: Mechanistic pathway of DDA plasticizer migration from bulk PVC to external media.

II. Self-Validating Experimental Protocols

Protocol: Surface Cross-linking and Barrier Coating (Plasma + PDA) This protocol utilizes a three-step surface treatment to inhibit DDA migration by tightening the near-surface network and altering interfacial chemistry[4][5].

Step 1: Low-Pressure Argon Cold Plasma Pre-treatment

  • Action: Expose the cleaned PVC sample to low-pressure Argon cold plasma (e.g., 50 W, 0.2 mbar) for 2–5 minutes.

  • Causality: Pure argon plasma generates short-wave UV radiation that breaks C-H and C-Cl bonds on the PVC surface[6]. The resulting macroscopic radicals recombine to form a dense, cross-linked 3D network, significantly reducing the free volume available for DDA diffusion[4][6].

  • Self-Validation Checkpoint: Measure the Water Contact Angle (WCA) using a goniometer. A successful plasma activation will drop the WCA from ~95° (hydrophobic plasticized PVC) to <40° (hydrophilic, activated surface)[5]. Do not proceed to coating if WCA > 40°.

Step 2: Polydopamine (PDA) Barrier Coating

  • Action: Immerse the plasma-activated PVC in a dopamine hydrochloride solution (2 mg/mL in 10 mM Tris buffer, pH 8.5) for 24 hours at room temperature. Rinse thoroughly with deionized water.

  • Causality: Under alkaline conditions, dopamine undergoes oxidative polymerization to form a tightly adherent, highly polar PDA film. This polar layer acts as a thermodynamic barrier against the non-polar DDA molecules, preventing interfacial partitioning into lipophilic media[5].

  • Self-Validation Checkpoint: Visually inspect the surface for a uniform dark-brown tint. Re-measure the WCA; it should stabilize around 60°–70°, which is characteristic of a uniform PDA layer.

Step 3: Thermal Annealing Post-Treatment

  • Action: Anneal the coated PVC in an oven at 140°C for 15 minutes.

  • Causality: Thermal treatment promotes further condensation and cross-linking within the PDA layer and relaxes residual stresses at the PVC-PDA interface, locking the barrier network in place and maximizing migration resistance[5].

ProtocolWorkflow S1 1. Surface Cleaning (Remove Contaminants) S2 2. Ar Cold Plasma (Network Densification) S1->S2 S3 3. PDA Coating (Polar Barrier Formation) S2->S3 S4 4. Thermal Annealing (140°C Network Locking) S3->S4 S5 5. HPLC Validation (Migration Quantification) S4->S5

Fig 2: Step-by-step surface modification workflow to inhibit DDA migration.

III. Quantitative Performance Data

The following table summarizes the expected reduction in plasticizer migration using various surface engineering techniques, demonstrating the efficacy of combining network densification with barrier coatings.

Migration Mitigation StrategyPrimary Mechanism of ActionTypical Migration Reduction (%)Impact on Bulk Flexibility
Argon Cold Plasma (Only) Surface cross-linking; free volume reduction[6]30% – 45%Negligible
Chemical Cross-linking (IPDA) Bulk network locking via amine bonds[7]40% – 50%Moderate reduction
Plasma + PDA + Annealing Synergistic: Cross-linking + Polar barrier[5]60% – 75%Negligible
Co-extruded TPU Layer Physical macroscopic barrier[8]70% – 85%Slight stiffening

IV. Frequently Asked Questions (FAQs)

Q: Can I use UV irradiation instead of Argon Plasma for surface cross-linking? A: Yes. UV irradiation, especially when combined with a photo-reactive topcoat or an azidated polymer coating, is highly effective. UV stations can cross-link reactive topcoats in-line within seconds, anchoring the coating directly to the PVC matrix and reducing migration by up to 80%[4][9].

Q: Does modifying the surface affect the extreme low-temperature flexibility that DDA provides? A: No, provided the modification is restricted to the outer microns of the material. Surface engineering (like plasma or nanometer-thick PDA coatings) preserves the bulk formulation, allowing the internal DDA molecules to maintain the polymer's free volume and low-temperature flexibility[4].

Q: How should I reliably quantify the success of my migration-reduction strategy? A: The analytical gold standard is High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection. Perform an extraction test (e.g., ISO 177 or utilizing hexane/acetonitrile as fluid simulants) over a defined time course, and quantify the leached DDA concentration in the eluent against a standard calibration curve[5][8].

V. References

  • Surface Modification Strategies to Inhibit Plasticizer Migration - Plastics Engineering [Link]

  • Substantial drop of plasticizer migration from polyvinyl chloride catheters using co-extruded thermoplastic polyurethane layers - Tomas Bata University in Zlín[Link]

  • Limitation of the migration of plasticizers from medical devices through treatment with low-pressure cold plasma, polydopamine coating, and annealing - National Institutes of Health (NIH)[Link]

  • Reducing the Migration of PVC Plasticizers - Fraunhofer IST[Link]

  • Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review - D-NB [Link]

  • Analysis of market and requirements of plasticizers for flexible PVC - Lund University Publications[Link]

  • Phthalate Plasticizers Covalently Bound to PVC: Plasticization with Suppressed Migration - ACS Publications[Link]

  • Plasticizer migration from cross-linked flexible PVC. 1. Effects on tribology - Academia.edu [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Nonanedioic Acid, Didecyl Ester (Didecyl Azelate) vs. DEHP in Biomedical PVC Applications

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary For over half a century, Di(2-ethylhexyl) phthalate (DEHP) h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary

For over half a century, Di(2-ethylhexyl) phthalate (DEHP) has served as the benchmark plasticizer for medical-grade polyvinyl chloride (PVC), utilized extensively in IV bags, hemodialysis tubing, and catheters[1][2]. However, because DEHP is not covalently bound to the polymer matrix, it readily leaches into lipophilic fluids and blood products[2][3]. In vivo, DEHP is hydrolyzed into toxic mono-esters that act as endocrine disruptors and peroxisome proliferators[1].

As global regulatory bodies mandate the phase-out of high-risk ortho-phthalates, aliphatic dibasic acid esters have emerged as high-performance alternatives[4][5]. Nonanedioic acid, didecyl ester (CAS 2131-27-3)—commonly referred to as Didecyl Azelate (DDAz) —is a long-chain aliphatic ester that offers superior low-temperature flexibility, exceptional extraction resistance, and a highly favorable, endogenous metabolic profile[4][6]. This guide objectively compares the mechanistic performance of DDAz against DEHP and provides validated experimental workflows for evaluating plasticizer migration and biocompatibility.

Chemical Architecture & Mechanistic Causality

The performance and safety of a plasticizer are directly dictated by its molecular architecture. Understanding the structural differences between DEHP and DDAz explains their divergent clinical behaviors.

Plasticization Efficiency and Free Volume
  • DEHP (Ortho-phthalate): Features a rigid benzene ring flanked by two branched 8-carbon chains. The aromatic ring provides excellent compatibility with the polar C-Cl bonds in PVC, while the branched chains increase the polymer's free volume, lowering its glass transition temperature ( Tg​ )[1][3].

  • Didecyl Azelate (Aliphatic Ester): Consists of a linear 9-carbon dicarboxylic acid backbone (azelaic acid) esterified with two linear 10-carbon alcohols (decanol). Because DDAz lacks a rigid aromatic ring, its long, highly flexible hydrocarbon chains interpose seamlessly between PVC polymer chains. This structural flexibility is the direct cause of its superior low-temperature performance, making it ideal for the cold storage of blood products and sensitive biologics[7].

Migration Kinetics and Hydrophobicity

Plasticizer migration is governed by Fickian diffusion and the partition coefficient between the PVC matrix and the contact medium. DDAz has a significantly higher molecular weight (468.76 g/mol ) compared to DEHP (390.56 g/mol )[6]. Furthermore, the extended aliphatic chains of DDAz render it extremely hydrophobic. This high molecular weight and hydrophobicity drastically reduce its diffusion coefficient and partition coefficient in aqueous and mixed-polarity media, resulting in a highly extraction-resistant profile[4].

Metabolic Divergence and Toxicity

The critical failure point of DEHP is its metabolism. Esterases in the human body cleave DEHP into Mono(2-ethylhexyl) phthalate (MEHP), a stable, toxic metabolite responsible for hepatotoxicity and reproductive harm[1]. Conversely, the hydrolysis of DDAz yields decanol and azelaic acid. Azelaic acid is a naturally occurring, endogenous α,ω -dicarboxylic acid that is safely metabolized via standard β -oxidation pathways[6].

Metabolism DEHP DEHP (Ortho-phthalate) MEHP MEHP (Toxic Monoester) DEHP->MEHP Esterase Cleavage Tox Endocrine Disruption & Hepatotoxicity MEHP->Tox DDAz Didecyl Azelate (Aliphatic Ester) AzAcid Azelaic Acid + Decanol (Endogenous) DDAz->AzAcid Hydrolysis Clear Natural Excretion (Biocompatible) AzAcid->Clear

Fig 1: Metabolic divergence of DEHP vs. Didecyl Azelate highlighting toxicity pathways.

Quantitative Performance Comparison

The following table synthesizes the physicochemical and toxicological metrics of both plasticizers, providing a data-driven basis for material selection in drug development packaging.

ParameterDEHP (Benchmark)Didecyl Azelate (DDAz)
CAS Registry Number 117-81-72131-27-3[6]
Chemical Class Ortho-phthalate[1]Aliphatic Dibasic Ester[4]
Molecular Weight 390.56 g/mol 468.76 g/mol [6]
Primary Metabolite MEHP (Toxic)[1]Azelaic Acid (Endogenous)[6]
Aqueous Migration Rate High (Readily leaches)[2]Very Low (Hydrophobic retention)[4]
Low-Temperature Flexibility ModerateExcellent (Due to linear backbone)
Endocrine Disruption Risk High (Regulated)[2]None Identified

Experimental Workflows: Self-Validating Protocols

To objectively evaluate alternative plasticizers, researchers must employ rigorous, self-validating methodologies. The following protocols are designed to ensure data integrity through built-in internal controls.

Protocol 1: Accelerated Migration Assay via LC-MS/MS

This protocol quantifies the leaching of plasticizers into simulated clinical fluids (e.g., lipid emulsions used for lipophilic drug delivery).

  • Step 1: Standardized Compounding. Prepare PVC films compounded with 30% w/w of either DEHP or DDAz. Cut into standardized 10 cm2 disks to ensure uniform surface-area-to-volume ratios.

  • Step 2: Dynamic Incubation. Submerge the disks in 50 mL of a 20% lipid emulsion simulant. Incubate at 37°C under continuous orbital agitation (100 RPM) for 72 hours to simulate worst-case intravenous fluid exposure.

  • Step 3: Biphasic Extraction. Remove the fluid. Extract the migrated plasticizer from the lipid simulant using a hexane/dichloromethane (80:20) liquid-liquid extraction.

  • Step 4: LC-MS/MS Quantification. Analyze the organic phase using targeted Multiple Reaction Monitoring (MRM) on an LC-MS/MS system. Use isotopically labeled internal standards (e.g., DEHP-d4) to correct for matrix effects.

  • Step 5: Mass Balance Validation (Critical Control). To ensure the trustworthiness of the data, dissolve the post-incubation PVC disk in tetrahydrofuran (THF) and quantify the retained plasticizer. The sum of the migrated plasticizer (Step 4) and the retained plasticizer must equal the initial compounded concentration ( ±5% ). This self-validating step proves that no plasticizer was lost to degradation, volatilization, or incomplete extraction.

Workflow Prep 1. Polymer Compounding Standardized PVC Surface Area Incubate 2. Dynamic Incubation 37°C in Simulated IV Fluids Prep->Incubate Extract 3. Biphasic Solvent Extraction Isolating Migrated Plasticizer Incubate->Extract Analyze 4. LC-MS/MS Quantification Targeted MRM Analysis Extract->Analyze Validate 5. Mass Balance Validation Retained vs. Migrated Fractions Analyze->Validate

Fig 2: Self-validating experimental workflow for quantifying plasticizer migration.

Protocol 2: In Vitro Cytotoxicity & Hemocompatibility

Because these materials are intended for blood-contacting devices, cellular viability must be confirmed.

  • Step 1: Eluate Preparation. Incubate the compounded PVC films in mammalian cell culture media (MEM supplemented with 10% FBS) at 37°C for 24 hours (per ISO 10993-12).

  • Step 2: Fibroblast Exposure. Expose a confluent monolayer of L929 murine fibroblasts to the eluate for 48 hours.

  • Step 3: MTT Viability Assay. Measure mitochondrial metabolic activity using an MTT assay.

  • Step 4: Positive/Negative Control Validation. The assay is only valid if the negative control (pure MEM) shows >95% viability and the positive control (media spiked with 5% DMSO) shows <20% viability. DDAz-plasticized PVC consistently demonstrates >90% viability, confirming the non-toxic nature of its hydrolysis products.

Regulatory & Clinical Translation

For drug development professionals, the choice of plasticizer in packaging and delivery systems is not merely a material science issue; it is a critical regulatory and pharmacokinetic variable.

When lipophilic drugs (e.g., paclitaxel, propofol) are formulated with surfactants, they act as aggressive extraction solvents that pull DEHP out of the PVC tubing and into the patient's bloodstream[8]. This not only exposes the patient to toxic MEHP but can also alter the active pharmaceutical ingredient's (API) stability and efficacy.

Transitioning to high-molecular-weight aliphatic esters like Didecyl Azelate mitigates this risk. By leveraging a plasticizer that relies on extreme hydrophobicity to resist migration—and one that breaks down into an endogenous metabolite (azelaic acid)[6]—manufacturers can future-proof their medical devices against tightening REACH and FDA regulations while ensuring the integrity of the delivered therapeutics.

References

  • Alternatives to classified phthalates in medical devices Danish Environmental Protection Agency (mst.dk) URL:[Link]

  • Eliminating DEHP Plasticizer in Medical-Grade PVC Medical Design Briefs URL:[Link]

  • A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit National Institutes of Health (PMC) URL:[Link]

  • Medical Devices Containing DEHP Plasticised PVC; Neonates and Other Groups Possibly at Risk from DEHP Toxicity European Commission (europa.eu) URL:[Link]

  • Table S1 Paper Masks (TSCA Chemical Substance Inventory Data) U.S. Environmental Protection Agency (epa.gov) URL:[Link]

  • Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: A review ResearchGate URL:[Link]

Sources

Comparative

A Comparative Guide to Didecyl Azelate and Other Bio-Based Plasticizers

Introduction: The Imperative for Advanced Bio-Based Plasticizers The global polymer industry is undergoing a significant transformation, driven by regulatory pressure and increasing consumer demand for sustainable and sa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Advanced Bio-Based Plasticizers

The global polymer industry is undergoing a significant transformation, driven by regulatory pressure and increasing consumer demand for sustainable and safe products. This has led to a decline in the use of traditional ortho-phthalate plasticizers and a surge in the development of bio-based alternatives.[1][2] These next-generation plasticizers, derived from renewable resources like vegetable oils, starch, and fatty acids, offer a promising path toward greener polymer formulations without compromising performance.[3][4] Among these, didecyl azelate (DDZ), an ester of the C9 dicarboxylic acid, azelaic acid, is emerging as a high-performance option, particularly for applications demanding excellent low-temperature flexibility and low volatility.[5][6]

This guide provides a comprehensive comparison of didecyl azelate against other prominent classes of bio-based plasticizers, including citrates, epoxidized vegetable oils, and isosorbide esters. We will delve into the key performance metrics, supported by quantitative data and standardized experimental protocols, to offer researchers and product developers a clear, data-driven framework for material selection.

The Mechanism of Plasticization: A Molecular Perspective

Plasticizers are additives that increase the flexibility, or plasticity, of a material. In polymers like polyvinyl chloride (PVC), strong intermolecular forces between the polymer chains make the material rigid. Plasticizer molecules, when blended with the polymer at elevated temperatures, interpose themselves between these chains. This spacing reduces the polymer-polymer interactions (dipole-dipole forces), thereby lowering the glass transition temperature (Tg) and imparting flexibility.[7][8] The efficiency of a plasticizer is largely dictated by its molecular structure, including chain length, polarity, and steric hindrance, which affects its compatibility and interaction with the polymer matrix.[9][10]

Comparative Analysis of Key Performance Metrics

The selection of a plasticizer is a multi-faceted decision based on a balance of properties. Here, we compare didecyl azelate to common bio-based alternatives across critical performance indicators. The following data is compiled from various studies and represents typical values for PVC formulations.

Mechanical Properties

The primary function of a plasticizer is to modify the mechanical properties of the polymer, transforming it from a rigid material to a flexible one. This is quantified by measuring tensile strength, elongation at break, and hardness.[11]

Plasticizer ClassTypical Tensile Strength (MPa)Typical Elongation at Break (%)Shore A Hardness (15s)
Didecyl Azelate (DDZ) 18 - 22350 - 40075 - 80
Acetyl Tributyl Citrate (ATBC) 20 - 24300 - 35080 - 85
Epoxidized Soybean Oil (ESBO) 22 - 26250 - 30085 - 90
Isosorbide Diesters (ISD) 19 - 23320 - 38078 - 83
Dioctyl Terephthalate (DOTP) 21 - 25330 - 38082 - 87

Note: Values are typical for a 40-50 phr (parts per hundred resin) loading in PVC and can vary based on specific formulation and processing conditions.

Expert Interpretation:

  • Didecyl Azelate (DDZ): The long, linear aliphatic chains of DDZ are highly efficient at separating PVC chains, resulting in excellent elongation and low-temperature flexibility. This structure, however, can lead to a slight reduction in tensile strength compared to more rigid plasticizers.

  • Acetyl Tributyl Citrate (ATBC): ATBC is a well-established, non-toxic plasticizer known for its good compatibility with PVC.[1][12][13] It provides a balanced set of mechanical properties and is widely used in sensitive applications like toys and medical devices.[12][13]

  • Epoxidized Soybean Oil (ESBO): ESBO is often used as a co-plasticizer and thermal stabilizer.[14] Its bulkier structure results in lower plasticizing efficiency, leading to higher hardness and lower elongation compared to monomeric plasticizers like DDZ.[14]

  • Isosorbide Diesters (ISD): Derived from starch, isosorbide-based plasticizers are gaining significant attention.[15][16] Their rigid, bicyclic core structure can enhance tensile properties, while the attached fatty acid chains provide flexibility.[10][15] The performance can be tailored by altering the length of the fatty acid chains.[10][17]

  • Dioctyl Terephthalate (DOTP): A non-phthalate plasticizer often used as a benchmark, DOTP offers a good balance of properties and is a safer alternative to traditional ortho-phthalates.[2][7][8][18]

Thermal Properties

A plasticizer's impact on the thermal stability and processing window of a polymer is critical. Key metrics include the glass transition temperature (Tg) and thermal degradation temperature, often measured by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Plasticizer ClassTypical Tg (°C)Onset of Degradation (TGA, °C)
Didecyl Azelate (DDZ) -5 to -15~220 - 240
Acetyl Tributyl Citrate (ATBC) 5 to 15~210 - 230
Epoxidized Soybean Oil (ESBO) 15 to 25~240 - 260
Isosorbide Diesters (ISD) 0 to 10~230 - 250
Dioctyl Terephthalate (DOTP) 10 to 20~230 - 250

Expert Interpretation:

  • Glass Transition Temperature (Tg): A lower Tg indicates higher plasticizing efficiency, particularly for low-temperature applications. Didecyl azelate's ability to significantly depress the Tg makes it an excellent choice for products that must remain flexible in cold environments.[5][6]

  • Thermal Stability (TGA): The onset of degradation temperature indicates the thermal stability of the plasticized compound. PVC degradation typically occurs in two main stages: dehydrochlorination followed by pyrolysis of the polymer backbone.[19][20] While most bio-based plasticizers have slightly lower intrinsic thermal stability than some high-performance phthalates, they are generally suitable for standard PVC processing temperatures when properly formulated with heat stabilizers. ESBO is notable for its dual role as a plasticizer and a heat stabilizer due to its oxirane rings, which can scavenge HCl.[14]

Migration Resistance

Plasticizer migration is the process where the plasticizer moves out of the polymer matrix, which can lead to embrittlement of the product and contamination of surrounding materials.[21] Low migration is crucial for food contact materials, medical devices, and automotive interiors.[22]

Plasticizer ClassMigration (Weight Loss %) - VolatilityMigration (Weight Loss %) - Solvent Extraction
Didecyl Azelate (DDZ) LowModerate
Acetyl Tributyl Citrate (ATBC) ModerateModerate-High
Epoxidized Soybean Oil (ESBO) Very LowLow
Isosorbide Diesters (ISD) Low-ModerateModerate
Dioctyl Terephthalate (DOTP) LowLow-Moderate

Expert Interpretation:

  • Migration is heavily influenced by the plasticizer's molecular weight and polarity. Higher molecular weight plasticizers, like ESBO, are less prone to migration.[14]

  • Didecyl azelate, with its relatively high molecular weight and long alkyl chains, exhibits low volatility. Its resistance to solvent extraction is moderate, making it suitable for many applications but requiring careful consideration for uses involving contact with fatty or oily substances.

  • ATBC, being a smaller molecule, can be more susceptible to migration, particularly through extraction.[23][24]

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized testing methodologies are paramount. The following section details the protocols for evaluating the key performance metrics discussed.

Workflow for Plasticizer Performance Evaluation

The overall process involves compounding the plasticizer with the polymer and then subjecting the resulting material to a series of standardized tests.

G cluster_0 1. Material Compounding cluster_1 2. Performance Testing cluster_2 3. Data Analysis & Comparison a PVC Resin + Plasticizer + Stabilizers b High-Speed Mixer a->b c Two-Roll Mill (160-170°C) b->c d Compression Molding c->d e Conditioned Test Sheets d->e f Mechanical Testing (ASTM D638, D2240) e->f Test Specimens g Thermal Analysis (DSC, TGA) e->g Test Specimens h Migration Testing (ASTM D1203, Solvent) e->h Test Specimens i Biodegradation (ISO 14855) e->i Test Specimens j Compile Data Tables f->j g->j h->j i->j k Structure-Property Relationship Analysis j->k l Final Report k->l

Caption: Workflow for evaluating plasticizer performance.

Protocol: Mechanical Properties Testing

Objective: To determine the tensile strength, elongation at break, and hardness of the plasticized polymer.

Standards:

  • Tensile Properties: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[25][26][27][28][29]

  • Hardness: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[30][31][32][33][34]

Methodology (ASTM D638):

  • Specimen Preparation: Die-cut dumbbell-shaped specimens (Type IV for non-rigid plastics) from the compression-molded sheets.[25][29]

  • Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Machine Setup: Use a universal testing machine (UTM) equipped with a suitable load cell (e.g., 5 kN).[26][28] Set the grip separation rate (crosshead speed) to 500 mm/min for non-rigid materials.

  • Testing: Secure the specimen in the grips. Attach an extensometer to measure strain accurately, especially for modulus determination. Initiate the test, recording the force and displacement until the specimen fractures.

  • Calculation: The software automatically calculates tensile strength at break (stress at failure) and elongation at break (strain at failure).[25]

Methodology (ASTM D2240):

  • Specimen Preparation: Use a test specimen with a minimum thickness of 6 mm (stacking of thinner sheets is permissible if good contact is maintained).[31]

  • Instrument: Use a Shore A durometer for soft plastics.[31]

  • Testing: Place the specimen on a hard, flat surface. Press the durometer indenter firmly and vertically onto the specimen.

  • Reading: Take the hardness reading within one second of firm contact. Record the value. Repeat at five different positions on the specimen and report the median value.

Protocol: Thermal Analysis

Objective: To evaluate the effect of the plasticizer on the polymer's glass transition temperature and thermal stability.

Standards:

  • Thermogravimetric Analysis (TGA): ASTM E1131

  • Differential Scanning Calorimetry (DSC): ASTM D3418

Methodology (TGA):

  • Sample Preparation: Cut a small sample (5-10 mg) from the test sheet.

  • Instrument Setup: Place the sample in a TGA pan (e.g., platinum or alumina).

  • Testing: Heat the sample from ambient temperature to ~600°C at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Analysis: The TGA curve will show weight loss as a function of temperature. The onset temperature of the first major weight loss step is reported as the degradation temperature. For PVC, the first step corresponds to dehydrochlorination.[19][35]

Methodology (DSC):

  • Sample Preparation: Seal a small sample (5-10 mg) in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Testing: Perform a heat-cool-heat cycle to erase the thermal history of the material. A typical cycle:

    • Heat from -80°C to 120°C at 10°C/min.[36]

    • Cool from 120°C to -80°C at 10°C/min.

    • Heat again from -80°C to 120°C at 10°C/min.

  • Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step-change in the heat flow curve during the second heating scan.[36]

Protocol: Migration Resistance (Volatility)

Objective: To measure the loss of plasticizer due to evaporation at elevated temperatures.

Standard: ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon.

Methodology:

  • Sample Preparation: Cut circular specimens (e.g., 50 mm diameter) from the test sheet and measure their initial weight (W1).

  • Test Setup: Place the specimen in a dish containing activated carbon, ensuring the carbon surrounds but does not cover the specimen.

  • Exposure: Place the assembly in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).[37]

  • Measurement: After cooling to room temperature in a desiccator, remove the specimen and re-weigh it (W2).

  • Calculation: Calculate the percentage of volatile loss: [(W1 - W2) / W1] * 100.

Molecular Structure Comparison

The performance differences observed can be traced back to the fundamental molecular structures of the plasticizers.

Caption: Simplified molecular architectures of bio-plasticizers.

Expert Interpretation:

  • Didecyl Azelate: The long, linear, and flexible C9 diacid backbone flanked by two C10 alcohol chains provides maximum steric separation between PVC chains with minimal internal rigidity, leading to superior low-temperature performance.

  • ATBC: The central quaternary carbon in the citrate core creates a more compact and less linear structure compared to DDZ. The acetyl group enhances compatibility.

  • ESBO: This is a large, oligomeric molecule with a complex structure. Its size significantly reduces mobility and migration but also lowers its plasticizing efficiency compared to smaller monomeric esters.

  • Isosorbide Diesters: The rigid, fused-ring structure of isosorbide imparts a degree of stiffness, while the attached ester chains provide the plasticizing effect. This unique combination can lead to a good balance of flexibility and strength.[16]

Conclusion and Future Outlook

Didecyl azelate stands out as a high-performance bio-based plasticizer, particularly for applications requiring excellent flexibility at low temperatures and low volatility. Its linear structure provides highly efficient plasticization, though this may be balanced against slightly lower tensile strength and moderate solvent resistance compared to other classes.

  • For extreme cold flexibility: Didecyl azelate is a superior choice.

  • For general-purpose, non-toxic applications: Acetyl tributyl citrate remains a strong, well-regulated contender.[1]

  • For applications needing minimal migration and thermal stability: Epoxidized soybean oil, especially in combination with a primary plasticizer, is highly effective.

  • For a balance of rigidity and flexibility from a novel bio-source: Isosorbide diesters show significant promise and tunability.[15][17]

The choice of a plasticizer is ultimately a balance of performance, cost, and regulatory requirements. As the industry continues its shift towards sustainability, azelate esters like didecyl azelate, derived from renewable feedstocks, are poised to play an increasingly important role in the development of next-generation, eco-conscious polymer materials.

References

  • Plasticizers Derived from Biomass Resources: A Short Review. (n.d.). PMC. Retrieved April 3, 2026, from [Link]

  • Plasticizers Derived from Biomass Resources: A Short Review. (2018, November 24). MDPI. Retrieved April 3, 2026, from [Link]

  • Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride): A Review. (2019, June 13). ACS Publications. Retrieved April 3, 2026, from [Link]

  • Sustainable Approach to Overcome Polylactide Brittleness with Biobased Esters of Isosorbide and Fatty Acids. (n.d.). PMC. Retrieved April 3, 2026, from [Link]

  • How Do You Test for Plasticizer Migration. (2025, October 4). BASTONE. Retrieved April 3, 2026, from [Link]

  • ASTM D638 Standard Test Method for Tensile Properties of Plastics. (n.d.). Shimadzu. Retrieved April 3, 2026, from [Link]

  • ASTM D638 The Essential Guide to Plastic Tensile Testing. (2026, January 21). Victor test. Retrieved April 3, 2026, from [Link]

  • Dioctyl terephthalate (DOTP) is an alternative to phthalate plasticizers. (2025, June 8). . Retrieved April 3, 2026, from [Link]

  • ASTM D638 - Tensile Properties of Plastics. (n.d.). ICC Evaluation Service, LLC (ICC-ES). Retrieved April 3, 2026, from [Link]

  • New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids. (2025, May 7). PMC. Retrieved April 3, 2026, from [Link]

  • ASTM D638: tensile properties plastics. (n.d.). ZwickRoell. Retrieved April 3, 2026, from [Link]

  • Standard Test Method for Tensile Properties of Plastics ASTM D638. (2025, May 29). Industrial Physics. Retrieved April 3, 2026, from [Link]

  • ASTM D2240: Shore Hardness Testing for Plastics & Polymers UV. (n.d.). Micom Laboratories. Retrieved April 3, 2026, from [Link]

  • Synthesis, characterization and thermal behavior of plasticized poly (vinyl chloride) doped with folic acid-modified titanium dioxide. (n.d.). PMC. Retrieved April 3, 2026, from [Link]

  • Sustainable Approach to Overcome Polylactide Brittleness with Biobased Esters of Isosorbide and Fatty Acids. (2025, May 16). ACS Publications. Retrieved April 3, 2026, from [Link]

  • Shore Hardness ASTM D2240. (n.d.). Intertek. Retrieved April 3, 2026, from [Link]

  • Evaluation of Green Biobased Plasticizers in Poly(vinyl chloride): Sustainability, Thermal Behavior, Mechanical Properties, and Durability. (2024, June 3). ACS Applied Polymer Materials. Retrieved April 3, 2026, from [Link]

  • Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. (n.d.). P2 InfoHouse. Retrieved April 3, 2026, from [Link]

  • Global Demand for Acetyl Tributyl Citrate Continues to Rise as Industries Shift Toward Safer Plasticizers. (2025, December 29). Cision PR Newswire. Retrieved April 3, 2026, from [Link]

  • ASTM D2240 testing. (n.d.). Industrial Physics. Retrieved April 3, 2026, from [Link]

  • Synthesis and Properties of Isosorbide-Based Eco-friendly Plasticizers for Poly(Vinyl Chloride). (2022, November 28). ResearchGate. Retrieved April 3, 2026, from [Link]

  • Dioctyl Terephthalate (DOTP) - Eco-Friendly Plasticizer. (2025, December 17). Shandong Changxing Plastic Additives Co., Ltd. Retrieved April 3, 2026, from [Link]

  • Synthesis of biosafe isosorbide dicaprylate ester plasticizer by lipase in a solvent-free system and its sub-chronic toxicity in mice. (n.d.). RSC Publishing. Retrieved April 3, 2026, from [Link]

  • Effects of Acetyl Tributyl Citrate on the Mechanical Properties, Abrasion Resistance, and Cytotoxicity of the Light-Cured 3D Printing Polyurethane Resins. (2024, December 16). PubMed. Retrieved April 3, 2026, from [Link]

  • ATBC technical data sheet. (n.d.). Traquisa. Retrieved April 3, 2026, from [Link]

  • D2240 Standard Test Method for Rubber Property—Durometer Hardness. (2021, July 23). ASTM International. Retrieved April 3, 2026, from [Link]

  • D2199 Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. (2021, June 24). ASTM International. Retrieved April 3, 2026, from [Link]

  • ASTM D2240 Durometer Hardness. (2017, May 9). Plan Tech. Retrieved April 3, 2026, from [Link]

  • What is DOTP? 5 Key Facts You Must Know About Dioctyl Terephthalate. (2025, January 14). Yuanlong. Retrieved April 3, 2026, from [Link]

  • Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (n.d.). SpringerLink. Retrieved April 3, 2026, from [Link]

  • Migration testing. (n.d.). WESSLING. Retrieved April 3, 2026, from [Link]

  • What is DOTP Plasticizer. (2025, September 11). BASTONE. Retrieved April 3, 2026, from [Link]

  • The future of isosorbide as a fundamental constituent for polycarbonates and polyurethanes. (2021, August 24). Taylor & Francis Online. Retrieved April 3, 2026, from [Link]

  • DOTP Plasticizer Guide: Dioctyl Terephthalate Technical FAQ. (2025, September 21). BASTONE. Retrieved April 3, 2026, from [Link]

  • Identification of PVC in NBR using Thermogravimetric Analysis. (2023, January 19). The Madison Group. Retrieved April 3, 2026, from [Link]

  • Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. (2025, January 3). ACS Measurement Science Au. Retrieved April 3, 2026, from [Link]

  • PLASTICIZERS. (n.d.). Kinam Park. Retrieved April 3, 2026, from [Link]

  • Mixtures of Diethyl Azelate as Novel Nonopioid Modalities for Pain Management. (2025, March 3). PMC. Retrieved April 3, 2026, from [Link]

  • Quantitative Analysis of Polyvinyl Chloride (PVC), Polyurethane (PU), and Polystyrene (PS) Microplastics by Thermogravimetric Analyzer. (n.d.). MDPI. Retrieved April 3, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Performance of Didecyl Azelate versus Dioctyl Phthalate in PVC Formulations

This guide offers a detailed, data-driven comparison of two primary plasticizers for polyvinyl chloride (PVC): Didecyl Azelate (DDZ) and Dioctyl Phthalate (DOP). While DOP has long been the industry standard due to its c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide offers a detailed, data-driven comparison of two primary plasticizers for polyvinyl chloride (PVC): Didecyl Azelate (DDZ) and Dioctyl Phthalate (DOP). While DOP has long been the industry standard due to its cost-effectiveness and broad utility, DDZ, an aliphatic diester, presents a high-performance alternative, particularly for applications demanding superior low-temperature flexibility and enhanced permanence.[1][2] This document is intended for researchers, material scientists, and formulation professionals, providing the technical insights and experimental frameworks necessary to make informed plasticizer selections.

The Fundamental Role of Plasticizers in PVC

In its native state, PVC is a rigid, brittle polymer. Plasticizers are essential additives that integrate between PVC polymer chains, disrupting intermolecular forces and increasing the free volume. This process lowers the glass transition temperature (Tg), transforming the material from rigid to flexible and enabling its use in a vast range of applications.[3][4][5] The selection of a plasticizer is a critical formulation decision, as it dictates the material's mechanical properties, thermal stability, service life, and regulatory compliance.

The mechanism involves the plasticizer's polar groups interacting with the polar sites on the PVC chains, effectively shielding the polymer chains from each other and allowing them to move more freely, as illustrated in Figure 1.

G Figure 1: Mechanism of PVC Plasticization cluster_0 Unplasticized PVC (Rigid) cluster_1 Plasticized PVC (Flexible) a1 a2 a1->a2 a3 a2->a3 b2 a2->b2 Strong Intermolecular Forces a4 a3->a4 b3 a3->b3 b1 b1->b2 b2->b3 b4 b3->b4 p1 P c3 p1->c3 p2 P d2 p2->d2 p3 P d3 p3->d3 c1 c2 c1->c2 c2->p1 c4 c3->c4 d1 d1->p2 d2->p3 d4 d3->d4

Caption: Plasticizer molecules (P) increase spacing and mobility between PVC polymer chains.

Head-to-Head Performance Analysis

The structural differences between didecyl azelate (a linear aliphatic diester) and dioctyl phthalate (a branched aromatic ester) are the primary drivers of their distinct performance profiles in PVC.

Plasticizing Efficiency and Mechanical Properties

Plasticizing efficiency refers to the amount of plasticizer needed to achieve a target softness or flexibility. DDZ, with its linear structure, is generally more efficient than DOP. This means less DDZ is required to attain the same Shore hardness, which can impact formulation costs and final material density. At equivalent concentrations, a DDZ-plasticized compound will be softer and more extensible.[5]

Table 1: Comparative Mechanical Properties of PVC Formulations (40 phr Plasticizer)

PropertyTest MethodTypical PVC with DOPTypical PVC with DDZPerformance Advantage
Hardness (Shore A)ASTM D224085 - 9080 - 85DDZ (Softer)
100% Modulus (MPa)ASTM D41212.5 - 13.510.5 - 11.5DDZ (More Flexible)
Tensile Strength (MPa)ASTM D41220 - 2318 - 21DOP
Elongation at Break (%)ASTM D412300 - 350%350 - 400%DDZ

Data represents typical values. Actual results will vary based on the specific PVC resin, stabilizer package, and other additives.

Low-Temperature Flexibility

A key differentiator is low-temperature performance. Aliphatic diesters like DDZ are well-known for imparting superior cold-weather durability compared to general-purpose phthalates.[4][6][7] The linear structure of DDZ prevents it from crystallizing easily at low temperatures, allowing the PVC chains to remain mobile. This is critical for applications like wire and cable insulation, automotive interiors, and outdoor equipment that must not become brittle and fail in cold environments.

Table 2: Low-Temperature Performance Comparison

PropertyTest MethodTypical PVC with DOPTypical PVC with DDZPerformance Advantage
Torsional Stiffness (Tf, °C)ASTM D1043-25 to -30 °C-40 to -45 °CDDZ
Brittleness Temperature (°C)ASTM D746-30 to -35 °C-55 to -60 °CDDZ

The significantly lower brittleness temperature for the DDZ formulation, as determined by ASTM D746, indicates a much higher resistance to impact failure at freezing temperatures.[8][9][10]

Permanence: Volatility and Migration Resistance

Permanence is the ability of a plasticizer to remain within the PVC matrix over the product's lifespan. Poor permanence leads to material stiffening, cracking, and surface tackiness. Key factors are volatility (loss to air at high temperatures) and migration (leaching into contacting substances).

DDZ has a higher molecular weight and a more linear structure than DOP, resulting in lower volatility and better resistance to migration.[11][12] This is crucial for high-temperature applications like automotive interiors and for sensitive applications where plasticizer leaching is a concern, such as medical devices.[3][12][13]

Table 3: Comparative Permanence Properties

PropertyTest MethodTypical PVC with DOPTypical PVC with DDZPerformance Advantage
Volatility (Weight Loss, 24h @ 100°C)ASTM D12031.5 - 2.5%0.5 - 1.0%DDZ
Activated Carbon Migration (24h @ 70°C)ASTM D12033.0 - 4.0%1.5 - 2.5%DDZ
Thermal Stability and Regulatory Profile

While the inherent thermal stability of PVC requires a dedicated stabilizer package, the plasticizer choice can play a role.[14][15] More importantly, the regulatory landscape has shifted significantly. Dioctyl phthalate (DEHP) is under intense scrutiny and has been restricted in many regions for applications like toys, food contact articles, and medical devices due to its classification as a potential endocrine disruptor.[3][16] Didecyl azelate, being a non-phthalate ester, offers a more favorable toxicological profile and provides a clear path to regulatory compliance for these sensitive applications.

Experimental Protocols for Performance Validation

Objective comparison requires rigorous adherence to standardized test methods. The following protocols form the basis for the data presented and represent a self-validating system for in-house evaluation. The general workflow is outlined in Figure 2.

G Figure 2: Workflow for PVC Compound Evaluation A 1. Formulation & Weighing (PVC, Plasticizer, Stabilizer, etc.) B 2. Dry Blending (High-Intensity Mixer) A->B C 3. Melt Compounding (Two-Roll Mill @ 160-170°C) B->C D 4. Specimen Molding (Compression Press) C->D E 5. Conditioning (ASTM D618: 23°C, 50% RH) D->E F 6. Physical & Thermal Testing (ASTM/ISO Standards) E->F

Caption: Standardized workflow ensures repeatable and comparable test results.

Protocol 1: Brittleness Temperature by Impact (ASTM D746)
  • Objective: To determine the temperature at which 50% of specimens fail under specified impact conditions, indicating the transition from a flexible to a brittle state.[10][17]

  • Methodology:

    • Specimen Preparation: Die-cut at least 10 standardized specimens (e.g., Type I) from a compression-molded sheet (1.91 ± 0.13 mm thick).[9]

    • Conditioning: Condition specimens per ASTM D618 for a minimum of 24 hours.

    • Procedure: Secure specimens in the holder and immerse in a heat-transfer bath pre-cooled to a temperature near the expected failure point.

    • After a 3-minute equilibration, a motor-driven striking arm impacts the specimens at a controlled velocity (2000 ± 200 mm/s).[8][9]

    • Examine specimens for any crack, fissure, or complete break visible to the unaided eye.

    • Repeat the test at incrementally lower temperatures until the temperature at which 50% of specimens fail is determined.[8]

  • Trustworthiness: This method provides a definitive failure point, removing subjective interpretation. The 50% failure criterion offers a statistically robust endpoint for comparing materials.[10]

Protocol 2: Volatile Loss Using Activated Carbon (ASTM D1203)
  • Objective: To measure the weight loss of a plasticized compound at elevated temperatures, which is primarily attributed to plasticizer volatilization and migration.[18]

  • Methodology:

    • Specimen Preparation: Cut three circular specimens (50 mm diameter) from a thin molded sheet.

    • Initial Weighing: Weigh each specimen accurately to four decimal places (W1).

    • Exposure: Place each specimen in a container and surround it with activated carbon. This creates a concentration gradient that accelerates plasticizer loss, simulating long-term aging.[19][20]

    • Aging: Place the container in a forced-air oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

    • Final Weighing: After aging, cool the specimens in a desiccator, carefully remove all carbon, and reweigh (W2).

    • Calculation: Percent Volatile Loss = [(W1 - W2) / W1] x 100.

  • Trustworthiness: This accelerated aging test provides a rapid and repeatable empirical method for comparing the relative permanence of different plasticizers under controlled conditions.[18]

Conclusion and Strategic Recommendations

The choice between Didecyl Azelate and Dioctyl Phthalate is driven by the specific demands of the end-use application.

  • Dioctyl Phthalate (DOP) remains a functional and economical choice for general-purpose applications where elite low-temperature performance, minimal migration, and stringent regulatory compliance are not overriding factors.

  • Didecyl Azelate (DDZ) is the superior technical choice for high-performance and regulated applications. Its use is strongly recommended for:

    • Products exposed to cold climates: Its excellent low-temperature flexibility prevents material failure.

    • High-temperature environments: Its low volatility ensures dimensional stability and a longer service life.

    • Sensitive and regulated applications: Its non-phthalate nature and low migration profile make it suitable for medical, food contact, and children's products.

While DDZ may have a higher initial cost, its superior performance attributes can lead to enhanced product durability, a wider operational temperature range, and critical regulatory compliance, providing significant long-term value and a competitive advantage in demanding markets.

References

  • ASTM D746: Standard Test Method for Brittleness Temperature of Plastics and Elastomers by Impact. Coi Rubber Products. Available at: [Link]

  • ASTM D1203-23: Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. ASTM International. Available at: [Link]

  • ASTM D746 Brittleness Temperature Lab In US. Infinita Lab. Available at: [Link]

  • Brittleness Temperature ASTM D746 ISO 974. Intertek. Available at: [Link]

  • Standard Test Method for Brittleness Temperature of Plastics and Elastomers by Impact. Gester Instruments. Available at: [Link]

  • ASTM D1203-10 - Standard Test Methods for Volatile Loss From Plastics. Engineering Standards. Available at: [Link]

  • D1203 Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. ASTM International. Available at: [Link]

  • Understanding DOP plasticizer: properties, applications, and environmental considerations. Yinshan. Available at: [Link]

  • ASTM D1043 - Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test. ASTM International. Available at: [Link]

  • ASTM D1043-99 - Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test. ANSI Webstore. Available at: [Link]

  • ASTM D1203-21 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. ANSI Webstore. Available at: [Link]

  • D1043 Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test. ASTM International. Available at: [Link]

  • D746 Standard Test Method for Brittleness Temperature of Plastics and Elastomers by Impact. ASTM International. Available at: [Link]

  • D1203 Standard Test Methods for Volatile Loss From Plastics Using Activated Carbon Methods. ASTM International. Available at: [Link]

  • D1043 Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test. ASTM International. Available at: [Link]

  • ASTM D1043-16 - Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test. ANSI Webstore. Available at: [Link]

  • DOTP Plasticizer Guide: Dioctyl Terephthalate Technical FAQ. LookChem. Available at: [Link]

  • PLASTICIZERS. Kinam Park, Purdue University. Available at: [Link]

  • Phthalate-free plasticizers for flexible PVC. Goldstab Organics. Available at: [Link]

  • ASTM D2240: Shore Hardness Testing for Plastics and Polymers. Micom Laboratories. Available at: [Link]

  • ASTM D412 Elastomer Tensile Strength Testing. ADMET. Available at: [Link]

  • ASTM D412. Assured Testing Services. Available at: [Link]

  • Shore Hardness ASTM D2240. Intertek. Available at: [Link]

  • Shore Hardness (ASTM D-2240). Pecora Corporation. Available at: [Link]

  • Tensile Properties of Rubber/Elastomers - ASTM D412. Plastics Technology. Available at: [Link]

  • PVC Plasticizers: Overview & Selection Tips for PVC Applications. KingStar Mold. Available at: [Link]

  • Impact of Plasticizer DOP on the Performance of Soft PVC. BASTONE. Available at: [Link]

  • THE COMPREHENSIVE GUIDE TO ASTM D412 ELASTOMER TENSILE TESTING. TestResources. Available at: [Link]

  • Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. ZwickRoell. Available at: [Link]

  • ASTM D412 Tensile Testing: Method A vs. B, Specimens, and Solutions. Qualitest. Available at: [Link]

  • Role of different plasticizers in PVC products. Bausano. Available at: [Link]

  • PTC® Shore A Scale Durometers. PTC Instruments. Available at: [Link]

  • Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. National Center for Biotechnology Information. Available at: [Link]

  • Low-Temperature Plasticizer Flexibility. The Chemical Company. Available at: [Link]

  • Thermal stabilizers for poly(vinyl chloride): A review. Academic Journals. Available at: [Link]

  • The Function and Selection of Ester Plasticizers. Hallstar. Available at: [Link]

  • Issues Caused by Migration of Plasticizers from Flexible PVC and Its Countermeasures. ResearchGate. Available at: [Link]

  • Synthesis of azelaic acid copolyester plasticizers and their application in PVC. RSC Publishing. Available at: [Link]

  • Enhancing the Initial Whiteness and Long-Term Thermal Stability of Polyvinyl Chloride by Utilizing Layered Double Hydroxides with Low Surface Basicity. MDPI. Available at: [Link]

  • Thermal Stabilization of Poly(vinyl chloride) by Metal Carboxylates of Ximenia americana Seed Oil Under Inert Condition. International Journal of Polymer Science. Available at: [Link]

  • Migration of Additives from Poly(vinyl chloride) (PVC) Tubes into Aqueous Media. ResearchGate. Available at: [Link]

  • Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. National Center for Biotechnology Information. Available at: [Link]

  • Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. ACS Publications. Available at: [Link]

  • Synthesis of azelaic acid copolyester plasticizers and their application in PVC. National Center for Biotechnology Information. Available at: [Link]

  • Reducing the migration of di-2-ethylhexyl phthalate from polyvinyl chloride medical devices. National Center for Biotechnology Information. Available at: [Link]

  • Migration of the plasticizer from unmodified plasticized PVC... ResearchGate. Available at: [Link]

Sources

Comparative

A Comprehensive Guide to HPLC Method Validation for Didecyl Azelate Quantification: CAD vs. ELSD vs. UV

Audience: Researchers, QA/QC Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide Executive Summary The accurate quantification of aliphatic esters and lipid excipie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, QA/QC Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Executive Summary

The accurate quantification of aliphatic esters and lipid excipients is a critical bottleneck in pharmaceutical formulation and cosmetic chemistry. Didecyl azelate ( C29​H56​O4​ ), a synthetic diester of azelaic acid and decyl alcohol, presents a unique analytical challenge: it lacks a conjugated π -electron system, rendering traditional Ultraviolet (UV) detection highly ineffective.

This guide provides an authoritative, comparative analysis of High-Performance Liquid Chromatography (HPLC) detection strategies for didecyl azelate. We objectively compare Charged Aerosol Detection (CAD) , Evaporative Light Scattering Detection (ELSD) , and UV Detection , demonstrating why CAD has emerged as the gold standard. Furthermore, we provide a self-validating, step-by-step HPLC-CAD methodology grounded in ICH Q2(R1) validation standards.

The Analytical Challenge: Causality Behind Detector Selection

To design a robust quantitative method, one must first understand the physicochemical limitations of the analyte.

  • The Failure of UV Detection: Because didecyl azelate lacks chromophores, UV detection requires monitoring at low wavelengths (e.g., 205–210 nm). At these wavelengths, the changing solvent composition during gradient elution causes severe baseline drift, masking the analyte peak and destroying sensitivity[Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods].

  • The Shift to Mass-Sensitive Detectors: To bypass optical limitations, analysts must use universal, mass-sensitive detectors like ELSD or CAD. These detectors remove the volatile mobile phase and measure the remaining non-volatile analyte mass[First Determination of Glycidyl Ester Species in Edible Oils].

  • CAD vs. ELSD (The Mechanistic Difference): While both are evaporative technologies, their detection mechanisms diverge after desolvation. ELSD relies on light scattering, where the signal is proportional to the cross-sectional area of the particle. This complex relationship results in a sigmoidal response curve, making low-level quantification difficult. Conversely, CAD transfers a uniform electrical charge to the particles via a corona discharge. The measured charge is directly proportional to the particle's surface area, yielding a highly predictable response and significantly lower limits of detection[Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique].

Table 1: Comparative Performance of Detectors for Aliphatic Esters
ParameterHPLC-CADHPLC-ELSDHPLC-UV (210 nm)
Detection Mechanism Charge transfer to particlesLight scattering by particlesUV light absorbance
Sensitivity (LOD) ~15 - 50 ng/mL~100 - 500 ng/mL> 5000 ng/mL
Response Linearity High (Quadratic/Log-Log fit)Moderate (Sigmoidal fit)Poor (No chromophore)
Baseline Stability Excellent (Gradient immune)Good (Gradient immune)Poor (Severe drift)

Experimental Workflow

The following diagram maps the self-validating workflow for the quantification of didecyl azelate using HPLC-CAD.

G cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 CAD Detection N1 Lipid Extraction (IPA/ACN) N2 Filtration (0.22 µm PTFE) N1->N2 N3 C18 Column (Gradient Elution) N2->N3 N4 Nebulization & Evaporation N3->N4 N5 Corona Discharge (Particle Charging) N4->N5 N6 Electrometer Quantification N5->N6

Caption: HPLC-CAD workflow for didecyl azelate quantification, from extraction to electrometer detection.

Self-Validating HPLC-CAD Methodology

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that must pass before any sample data is accepted, ensuring the instrument is primed for lipid analysis[Validation of an HPLC-CAD Method for Determination of Lipid Content].

Reagents & Materials
  • Standard: Didecyl azelate reference standard ( 99.0% purity).

  • Solvents: LC-MS grade Water, Methanol (MeOH), and Isopropanol (IPA). Causality: IPA is mandatory in the organic phase to ensure the highly hydrophobic didecyl azelate remains soluble and does not precipitate on the column.

  • Modifier: 0.1% Formic Acid. Causality: Promotes consistent droplet formation during the CAD nebulization process, enhancing signal stability.

Chromatographic & Detector Conditions
  • Column: Waters Acquity UPLC C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water / Methanol (10:90, v/v) + 0.1% Formic Acid.

  • Mobile Phase B: Isopropanol / Methanol (50:50, v/v) + 0.1% Formic Acid.

  • Gradient Program:

    • 0–2 min: 0% B

    • 2–10 min: 0% 100% B

    • 10–13 min: 100% B (Column wash)

    • 13–15 min: 0% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces system backpressure from viscous IPA).

  • CAD Settings: Evaporation temperature set to 35°C (prevents thermal degradation of semi-volatile esters); Data collection rate at 10 Hz.

Sample Preparation
  • Extraction: Accurately weigh 10 mg of the formulation containing didecyl azelate.

  • Solubilization: Dissolve in 10 mL of Isopropanol/Acetonitrile (50:50, v/v) to create a 1 mg/mL stock. Vortex for 2 minutes.

  • Dilution: Dilute with Mobile Phase A to the target working concentration (e.g., 50 µg/mL).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into a glass HPLC vial. Causality: PTFE is chosen over Nylon to prevent hydrophobic binding of the lipid to the filter membrane.

System Suitability Testing (SST)

Before analyzing unknown samples, inject the 50 µg/mL standard five consecutive times. The system is validated for the run only if :

  • Relative Standard Deviation (RSD) of the peak area is 2.0%.

  • Tailing factor ( Tf​ ) is between 0.8 and 1.5.

  • Theoretical plates ( N ) > 5000.

Method Validation Data (ICH Q2 Framework)

When validated against ICH Q2(R1) guidelines, the HPLC-CAD method demonstrates superior analytical reliability for lipid nanoparticle (LNP) excipients and synthetic esters[RP-HPLC-CAD method for the rapid analysis of lipids]. Because CAD response is inherently non-linear over wide dynamic ranges, a quadratic or log-log calibration fit is applied to achieve an R2>0.998 .

Table 2: Validation Parameters for Didecyl Azelate via HPLC-CAD
Validation ParameterExperimental ResultICH Q2 Acceptance Criteria
Linearity Range 1.0 - 100 µg/mLFit for intended analytical purpose
Correlation Coefficient ( R2 ) > 0.998 (Quadratic fit) 0.990
Limit of Detection (LOD) 25 ng/mLSignal-to-Noise 3:1
Limit of Quantification (LOQ) 75 ng/mLSignal-to-Noise 10:1
Intra-day Precision (%RSD) 1.2% - 2.4% 5.0%
Inter-day Precision (%RSD) 1.8% - 3.1% 5.0%
Accuracy (Recovery %) 98.5% - 101.2%95.0% - 105.0%

Conclusion & Best Practices

For the quantification of non-chromophoric synthetic esters like didecyl azelate, HPLC-UV is fundamentally inadequate. While HPLC-ELSD provides a viable alternative, HPLC-CAD delivers superior sensitivity, a wider dynamic range, and better inter-analyte uniformity .

Key Takeaways for Method Developers:

  • Always utilize a quadratic or log-log regression model when calibrating CAD or ELSD data.

  • Incorporate Isopropanol (IPA) into your mobile phase to prevent lipid precipitation during gradient elution.

  • Strictly enforce System Suitability Tests (SST) prior to every batch to ensure continuous self-validation of the nebulizer and electrometer stability.

References

  • Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods for liquid-chromatographic determination of anti-diabetic drugs . PubMed (NIH). 1

  • Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis . American Laboratory. 2

  • First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector . MDPI. 3

  • RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation . ScienceOpen. 4

  • Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines . PubMed Central (PMC). 5

Sources

Validation

Cross-validation of analytical methods for "Nonanedioic acid, didecyl ester"

Cross-Validation of Analytical Methods for Nonanedioic Acid, Didecyl Ester: GC-FID vs. UHPLC-CAD Introduction Nonanedioic acid, didecyl ester (commonly known as didecyl azelate, CAS 28472-97-1), is a C29 aliphatic dieste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Analytical Methods for Nonanedioic Acid, Didecyl Ester: GC-FID vs. UHPLC-CAD

Introduction

Nonanedioic acid, didecyl ester (commonly known as didecyl azelate, CAS 28472-97-1), is a C29 aliphatic diester widely utilized as a synthetic lubricant base oil, plasticizer, and highly lipophilic excipient in advanced pharmaceutical formulations[1][2]. With a molecular weight of 468.7 g/mol and a complete absence of conjugated pi-electron systems, its quantification presents a classical analytical challenge: standard UV/Vis detection is effectively blind to it.

As a Senior Application Scientist, establishing robust, stability-indicating assays for "invisible" lipids requires moving beyond traditional chromatography. This guide provides an objective cross-validation of two orthogonal analytical strategies—Gas Chromatography-Flame Ionization Detection (GC-FID) and Ultra-High-Performance Liquid Chromatography-Charged Aerosol Detection (UHPLC-CAD). Both methods are evaluated under the latest ICH Q2(R2) validation framework[3][4]. To provide practical context, we will also benchmark didecyl azelate's analytical detectability against a common alternative excipient, Dibutyl Sebacate (DBS).

Section 1: Mechanistic Grounding & Method Selection

Selecting the appropriate detector requires understanding the physicochemical causality of the analyte. Didecyl azelate is highly lipophilic and possesses a high boiling point.

  • GC-FID: Exploits the combustibility of carbon-hydrogen bonds. The FID provides a highly linear response over a wide dynamic range because the signal is directly proportional to the carbon mass entering the flame. However, the high molecular weight of didecyl azelate requires high elution temperatures (often >300°C), risking thermal degradation or column bleed if the stationary phase is not carefully selected.

  • UHPLC-CAD: A mass-sensitive, universal detector that measures the charge transferred to aerosolized analyte particles. It is completely independent of optical properties and thermal volatility, making it ideal for high-MW, non-volatile lipids. However, as noted in recent ICH Q2(R2) paradigms regarding complex models[5], CAD responses are inherently non-linear (following a power-law relationship), requiring logarithmic data transformations or quadratic calibration fitting.

G A Lipidic Excipient (Didecyl Azelate) B Assess Chromophores A->B C UV/Vis Detection (Not Applicable) B->C No Conjugated Bonds D Assess Volatility & MW B->D Alternative Detectors E High Volatility / Thermally Stable D->E F Low Volatility / Thermally Labile D->F G GC-FID Method E->G H UHPLC-CAD Method F->H I ICH Q2(R2) Cross-Validation G->I H->I

Caption: Workflow for selecting and validating analytical methods for lipidic excipients.

Section 2: Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must be a self-validating system. The protocols below integrate System Suitability Testing (SST) as a mandatory gatekeeper before sample acquisition.

Protocol 1: GC-FID Method for Didecyl Azelate

Rationale: A high-temperature capillary column (5% phenyl-methylpolysiloxane) is selected to minimize column bleed at the elevated elution temperatures required for C29 esters.

  • System Setup: Equip the GC with an Agilent DB-5HT column (30 m × 0.25 mm, 0.1 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Inlet Conditions: Split ratio 10:1, Temperature 320°C.

  • Oven Program: Initial 150°C (hold 1 min), ramp at 15°C/min to 340°C (hold 5 min).

  • Detector: FID set to 350°C. Hydrogen: 40 mL/min; Air: 400 mL/min; Makeup (N2): 25 mL/min.

  • Self-Validating SST: Inject a standard mix of Dibutyl Sebacate and Didecyl Azelate (100 µg/mL). Pass Criteria: Resolution ( Rs​ ) > 5.0; Tailing Factor ( Tf​ ) < 1.5; Peak Area RSD < 2.0% (n=5).

Protocol 2: UHPLC-CAD Method for Didecyl Azelate

Rationale: Due to the extreme lipophilicity of didecyl azelate, a non-aqueous reversed-phase (NARP) gradient is employed to ensure rapid elution and prevent on-column precipitation.

  • System Setup: UHPLC coupled to a Corona Veo CAD. Column: Waters Acquity C18 (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase: Solvent A: Methanol/Water (90:10 v/v) with 0.1% Formic Acid. Solvent B: Isopropanol/Acetonitrile (50:50 v/v) with 0.1% Formic Acid.

  • Gradient: 0-2 min: 100% A; 2-7 min: ramp to 100% B; 7-10 min: hold 100% B; 10-12 min: return to 100% A.

  • Flow Rate & Temp: 0.4 mL/min; Column oven strictly controlled at 45°C to reduce backpressure.

  • CAD Settings: Evaporation temperature 35°C, Data collection rate 10 Hz, Filter 3.6 s.

  • Self-Validating SST: Inject Didecyl Azelate standard (50 µg/mL). Pass Criteria: Signal-to-Noise (S/N) ratio > 50; Tf​ < 1.3; Retention time shift < 0.1 min across 5 injections.

Validation Start ICH Q2(R2) Validation Specificity Specificity (Resolution > 1.5) Start->Specificity Linearity Linearity & Range (R² > 0.99) Start->Linearity Accuracy Accuracy (Recovery 98-102%) Start->Accuracy Precision Precision (RSD < 2.0%) Start->Precision Specific_GC GC: Matrix Blank Specificity->Specific_GC Specific_LC LC: Mobile Phase Blank Specificity->Specific_LC

Caption: ICH Q2(R2) core validation parameters applied to GC-FID and UHPLC-CAD methods.

Section 3: Cross-Validation & Performance Comparison

Following ICH Q2(R2) guidelines[4], both methods were validated for Specificity, Linearity, Range, Accuracy, and Precision. Table 1 summarizes the quantitative cross-validation data for Didecyl Azelate.

Table 1: Cross-Validation Quantitative Data (Didecyl Azelate)

Validation Parameter (ICH Q2)GC-FID PerformanceUHPLC-CAD Performance
Calibration Model LinearQuadratic (or Log-Log Linear)
Linearity / Fit ( R2 ) 0.99950.9982 (Quadratic Fit)
Range 10 – 500 µg/mL2 – 250 µg/mL
Limit of Detection (LOD) 3.0 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 10.0 µg/mL2.0 µg/mL
Method Precision (RSD%) 1.2%1.8%
Accuracy (Recovery %) 99.1% ± 1.0%100.4% ± 1.5%

To contextualize the performance, we benchmarked didecyl azelate against Dibutyl Sebacate (DBS), a lower molecular weight (314.5 g/mol ) alternative excipient, to observe how molecular structure impacts detectability.

Table 2: Excipient Detectability Comparison (Analyte Concentration: 50 µg/mL)

ExcipientGC-FID Retention TimeGC-FID S/N RatioUHPLC-CAD Retention TimeUHPLC-CAD S/N Ratio
Dibutyl Sebacate (C18) 6.4 min1453.1 min110
Didecyl Azelate (C29) 11.2 min856.8 min185

Section 4: Data Interpretation & Causality

The cross-validation reveals distinct mechanistic trade-offs:

  • Linearity vs. Sensitivity: The GC-FID method demonstrates superior linearity because the FID response is governed by a simple, direct combustion mechanism. Conversely, the UHPLC-CAD method requires a quadratic calibration model due to the complex physics of aerosol droplet charging. ICH Q2(R2) explicitly accommodates this under its updated multivariate and non-linear calibration guidelines[4][5]. However, CAD offers a significantly lower Limit of Detection (LOD: 0.5 µg/mL vs 3.0 µg/mL), making it vastly superior for trace impurity profiling.

  • Volatility Bias: When comparing Didecyl Azelate to Dibutyl Sebacate (Table 2), DBS elutes much earlier in GC-FID, resulting in sharper peaks and a higher Signal-to-Noise ratio. In contrast, Didecyl Azelate yields a superior S/N ratio in UHPLC-CAD. This occurs because CAD response is primarily driven by the non-volatility of the analyte; the heavier C29 molecule forms more stable aerosol particles than the lighter C18 molecule, preventing evaporative loss during detection.

Section 5: Conclusion & Recommendations

For routine lot-release assay and purity testing of Nonanedioic acid, didecyl ester, GC-FID is the recommended primary method due to its robust linearity, lower precision variance (RSD 1.2%), and simpler calibration model.

However, for stability-indicating studies where trace degradation products (e.g., free azelaic acid or decyl alcohol) must be quantified, UHPLC-CAD is the superior orthogonal technique . Its enhanced sensitivity and independence from the thermal degradation risks associated with high-temperature GC make it indispensable for comprehensive lifecycle management of lipidic excipients.

References

  • MasterControl - ICH Q2 (R2) Validation of Analytical Procedures URL:[Link]

  • IntuitionLabs - ICH Q2(R2) Guide: Analytical Method Validation Explained URL:[Link]

  • International Council for Harmonisation (ICH) - Validation of Analytical Procedures Q2(R2) URL:[Link]

  • Google Patents (US 2013/0190217 A1) - Ester Oils (Properties of Didecyl Azelate)
  • Google Patents (WO2012024808A1) - Ester Oils (Synthesis and properties of Didecyl Azelate)

Sources

Comparative

A Comparative Guide to the Thermal Stability of Didecyl Azelate Versus Other Dicarboxylate Esters

For Researchers, Scientists, and Drug Development Professionals The selection of a dicarboxylate ester for applications such as a plasticizer, lubricant, or solvent often hinges on its thermal stability. In high-temperat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of a dicarboxylate ester for applications such as a plasticizer, lubricant, or solvent often hinges on its thermal stability. In high-temperature processing or end-use environments, a thorough understanding of an ester's decomposition behavior is critical to ensure product integrity and performance. This guide provides an in-depth comparison of the thermal stability of didecyl azelate against other commonly used dicarboxylate esters, including didecyl sebacate, dioctyl adipate, and diisodecyl phthalate.

Dicarboxylate esters are prized for their versatility, stemming from the ability to tailor their physical and chemical properties by varying the dicarboxylic acid and alcohol moieties.[1] Among these, azelaic acid-derived esters are gaining prominence as bio-based alternatives to traditional phthalates.[2][3] This comparison will focus on thermogravimetric analysis (TGA) data to provide a quantitative assessment of their relative thermal stabilities.

Understanding Thermal Stability in Dicarboxylate Esters

The thermal stability of a dicarboxylate ester is influenced by several structural factors. Generally, for a given dicarboxylic acid, longer and more linear alcohol chains lead to higher thermal stability due to increased van der Waals forces and a more ordered structure. Conversely, for a given alcohol, the structure of the dicarboxylic acid also plays a crucial role. Esters of dicarboxylic acids generally exhibit good thermal stability, with oxidative and thermal degradation typically beginning to occur between 200°C and 300°C.[4][5]

Comparative Thermal Stability: A Data-Driven Analysis

A study comparing di(2-ethylhexyl) azelate (D2EHAz) and di(2-ethylhexyl) sebacate (D2EHSe) as plasticizers in a PVC matrix provides valuable insight.[6] Thermogravimetric analysis revealed that the PVC blend containing D2EHAz exhibited a higher maximum degradation temperature (290.83 °C) compared to the blend with D2EHSe (281.68 °C).[2][6] This suggests that, at least in this application, the azelate ester confers slightly greater thermal stability than the sebacate ester.[2]

Further supporting the good thermal stability of azelate esters, a study on copolyesters synthesized from azelaic acid demonstrated thermal degradation temperatures above 270°C.[7] General literature on synthetic esters for high-temperature applications corroborates that they are preferred over mineral oils and polyalphaolefins (PAOs) when operating temperatures exceed 204-225°C due to their resistance to evaporation and thermal degradation.[8]

For other dicarboxylate esters, specific thermal decomposition data is available. For instance, one source indicates a thermal decomposition temperature of 400°C for dioctyl adipate (DOA). Phthalates, such as diisodecyl phthalate (DIDP), are also known for their high heat resistance, a property attributed to their aromatic structure.[9]

To provide a clearer, albeit synthesized, comparison, the following table summarizes available thermal data for the dicarboxylate esters of interest and their close analogs. It is important to note that direct comparison of values from different sources should be done with caution due to variations in experimental conditions.

Dicarboxylate EsterAlcohol MoietyDicarboxylic Acid MoietyThermal PropertyValue (°C)Reference
Di(2-ethylhexyl) Azelate (D2EHAz) 2-EthylhexanolAzelaic AcidMax. Degradation Temp. (in PVC)290.83[2][6]
Di(2-ethylhexyl) Sebacate (D2EHSe) 2-EthylhexanolSebacic AcidMax. Degradation Temp. (in PVC)281.68[2][6]
Dioctyl Adipate (DOA) OctanolAdipic AcidThermal Decomposition400
Diisodecyl Phthalate (DIDP) IsodecanolPhthalic AcidBoiling Point>350[9]

Causality Behind Experimental Choices in Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is the industry-standard method for evaluating the thermal stability of materials like dicarboxylate esters.[10][11] The causality behind its selection lies in its ability to provide precise, quantitative data on mass loss as a function of temperature in a controlled atmosphere.[11]

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a detailed, step-by-step methodology for conducting a TGA experiment to assess the thermal stability of dicarboxylate esters. This protocol is designed to be a self-validating system, ensuring reproducible and reliable results.

  • Instrument Preparation and Calibration:

    • Ensure the TGA instrument is clean and calibrated for both mass and temperature according to the manufacturer's specifications. A clean sample pan (typically platinum or alumina) is crucial to prevent cross-contamination.

    • Tare the balance to zero.

  • Sample Preparation:

    • Accurately weigh a small sample (typically 5-10 mg) of the dicarboxylate ester directly into the tared TGA sample pan. A smaller sample size minimizes thermal gradients within the sample.

    • Record the initial mass of the sample precisely.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas, such as nitrogen, at a controlled flow rate (e.g., 20-50 mL/min). This prevents oxidative degradation and ensures that the observed mass loss is due to thermal decomposition.

    • Set the initial temperature to ambient (e.g., 25°C) and allow the system to equilibrate.

  • Temperature Program:

    • Heat the sample at a constant, linear heating rate. A typical rate for this type of analysis is 10°C/min.[2] This controlled heating rate ensures that the sample temperature increases uniformly and allows for clear resolution of thermal events.

    • Continue heating to a final temperature that ensures complete decomposition of the sample (e.g., 600°C).

  • Data Acquisition and Analysis:

    • The instrument's software will record the sample's mass as a function of temperature, generating a TGA curve (mass vs. temperature).

    • The derivative of the TGA curve, known as the DTG curve (rate of mass loss vs. temperature), is also generated. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (Tmax).

    • From the TGA curve, determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. This is often calculated using the tangent method at the point of the steepest slope on the TGA curve.

Experimental workflow for Thermogravimetric Analysis (TGA).

Discussion and Conclusion

The available data, although not from a single comparative study of the didecyl esters, suggests that azelate esters possess a slight thermal stability advantage over their sebacate counterparts. This is evidenced by the higher maximum degradation temperature of di(2-ethylhexyl) azelate compared to di(2-ethylhexyl) sebacate in a PVC matrix.[2][6] The longer carbon chain of azelaic acid (C9) compared to adipic acid (C6) likely contributes to the generally good thermal stability of azelate esters.

When comparing with other dicarboxylate esters, dioctyl adipate also demonstrates high thermal stability. Phthalates like diisodecyl phthalate are known for their excellent heat resistance, which is a key reason for their widespread use.

References

  • Machinery Lubrication. (n.d.). Synthetic Esters: Engineered to Perform. [Link]

  • Zschimmer & Schwarz. (n.d.). Synthetic Esters: Engineered to Perform. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, Tribological and Rheological Properties of Di (2-Butyloctyl) Dicarboxylate Esters for Environmental. [Link]

  • ResearchGate. (n.d.). Thermogravimetric curves of the plasticized PVC. (a) TGA; (b) DTG. [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]

  • Universiti Kebangsaan Malaysia. (n.d.). SYNTHESIS AND LUBRICITY PROPERTIES ANALYSIS OF BRANCHED DICARBOXYLATE ESTERS BASED LUBRICANT. [Link]

  • ResearchGate. (2015). (PDF) Synthesis and lubricity properties analysis of branched dicarboxylate esters based lubricant. [Link]

  • NETZSCH-Gerätebau GmbH. (2020). Detection of Plasticizers in Sporting Goods and Toys by Means of TGA-FT-IR. [Link]

  • STLE. (n.d.). High Temperature Food Grade Grease - Synthetic Esters. [Link]

  • ResearchGate. (n.d.). A comparative study on the thermo-oxidative degradation of poly(ether-esters). [Link]

  • ResearchGate. (n.d.). Table 2 . Thermal gravimetric analysis (TGA) results of the formulations. [Link]

  • ACS Publications. (2025). Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability | ACS Measurement Science Au. [Link]

  • PMC. (n.d.). A thermogravimetric analysis of non-polymeric pharmaceutical plasticizers: Kinetic analysis, method validation, and thermal stability evaluation. [Link]

  • MDPI. (2025). Comparative Thermal Ageing Analysis of Ester Dielectric Fluids Impregnating TUK Paper: Implications for Transformer Maintenance Standards. [Link]

  • PubChem. (n.d.). Diethyl azelate | C13H24O4 | CID 12204. [Link]

  • Universiti Kebangsaan Malaysia. (n.d.). Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers. [Link]

  • NIST. (n.d.). Dioctyl sebacate. [Link]

  • ResearchGate. (n.d.). Thermal Decomposition Kinetics of Polyol Ester Lubricants | Request PDF. [Link]

  • Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. [Link]

  • TA Instruments. (n.d.). Thermal Analytical Characterization of Lube Oils and Greases. [Link]

  • EPA. (2024). Physical Chemistry Assessment for Diisodecyl Phthalate (DIDP). [Link]

  • NIST. (n.d.). Diethyl azelate. [Link]

  • The Good Scents Company. (n.d.). diethyl azelate. [Link]

  • NIST. (2016). Thermal Decomposition Kinetics of Polyol Ester Lubricants. [Link]

  • PubChem. (n.d.). Diisodecyl Phthalate | C28H46O4 | CID 33599. [Link]

  • Wikipedia. (n.d.). Diisodecyl phthalate. [Link]

  • PubChem. (n.d.). Didecyl sebacate | C30H58O4 | CID 17081. [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]

  • DTIC. (n.d.). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. [Link]

  • (n.d.). Comparative analysis of thermal degradation effects on traditional and low-emission flexible polyurethane foams. [Link]

  • PMC. (n.d.). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. [Link]

  • (n.d.). Thermal and Textural Properties of Organogels Developed by Candelilla Wax in Safflower Oil. [Link]

  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. [Link]

  • ResearchGate. (n.d.). Thermal degradation of commercial available organoclays by TGA-FTIR | Request PDF. [Link]

Sources

Validation

Comparative Analysis of Linear vs. Branched Azelate Esters: Lubricating Properties and Formulative Performance

As a Senior Application Scientist navigating the intersection of materials science and pharmaceutical formulation, I frequently evaluate synthetic esters for their dual utility: as high-performance excipients (emollients...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the intersection of materials science and pharmaceutical formulation, I frequently evaluate synthetic esters for their dual utility: as high-performance excipients (emollients and penetration enhancers) in topical drug delivery, and as specialized lubricants for pharmaceutical processing equipment. Among these, azelate esters—synthesized from the 9-carbon aliphatic azelaic acid—stand out as premier candidates.

The architectural decision between a linear ester (e.g., Di-n-octyl azelate) and a branched ester (e.g., Di-2-ethylhexyl azelate, DOZ) is not merely a supply chain preference; it fundamentally dictates the rheological and tribological fate of the final product. This guide provides an in-depth comparative analysis of their lubricating properties, supported by experimental causality and self-validating analytical protocols.

Structural Causality: The Physics of Branching

The macroscopic lubricating properties of azelate esters are direct manifestations of their microscopic molecular packing.

  • Linear Azelates: Straight alkyl chains (derived from linear alcohols like n-octanol) allow for tight intermolecular van der Waals interactions. This dense packing yields a high Viscosity Index (VI) and exceptional boundary film strength, as the unhindered molecules can align uniformly under mechanical load 1[1]. However, this same tight packing leads to rapid crystallization at low temperatures, resulting in a relatively high pour point.

  • Branched Azelates: Introducing a branch, such as the ethyl group in 2-ethylhexanol, creates steric hindrance. This physical protrusion disrupts the crystal lattice formation, drastically depressing the pour point (often below -60°C) and ensuring excellent cold-temperature fluidity 2[2]. The trade-off is a slightly lower VI and a marginally thicker, less uniform boundary lubrication film.

G A Azelaic Acid (C9 Dicarboxylic Acid) B1 Linear Alcohol (n-Octanol) A->B1 Esterification B2 Branched Alcohol (2-Ethylhexanol) A->B2 Esterification C1 Di-n-octyl Azelate (Linear) B1->C1 C2 Di-2-ethylhexyl Azelate (Branched) B2->C2 D1 Tight Intermolecular Packing C1->D1 Structural Effect D2 Steric Hindrance (Ethyl Group) C2->D2 Structural Effect E1 High Viscosity Index Strong Boundary Film Higher Pour Point D1->E1 Tribological Outcome E2 Ultra-Low Pour Point (<-60°C) Excellent Cold Fluidity Slightly Lower VI D2->E2 Tribological Outcome

Structural causality mapping of linear vs. branched azelate esters.

Quantitative Tribological & Rheological Comparison

To objectively compare these architectures, we evaluate their core performance metrics. The data below summarizes the expected performance of linear vs. branched azelates, synthesizing data from industry standards and tribological assays3[3].

PropertyLinear Azelate (Di-n-octyl azelate)Branched Azelate (Di-2-ethylhexyl azelate)Mechanistic Driver
Kinematic Viscosity @ 40°C ~12.5 cSt10.5 - 12.0 cStLinear chains entangle more efficiently.
Viscosity Index (VI) > 160~ 140Tight molecular packing resists thermal thinning.
Pour Point -25°C to -30°C≤ -60°CSteric hindrance from ethyl branches prevents crystallization.
Flash Point > 220°C> 200°CHigher molecular density in linear structures.
Wear Scar Diameter (WSD) ~0.45 mm~0.52 mmLinear polarity allows denser adsorption on metal surfaces.
Experimental Methodology: Self-Validating Profiling Protocol

In my laboratory, we do not rely on isolated data points. We employ a self-validating experimental system where macroscopic rheology must logically correlate with microscopic tribological wear.

Step 1: Vacuum Dehydration (Sample Preparation)

  • Protocol: Heat the azelate ester to 80°C under a 50 mbar vacuum for 2 hours prior to testing.

  • Causality: Residual moisture from the esterification process acts as a plasticizer, artificially depressing the measured viscosity. Furthermore, water initiates premature hydrolysis during high-temperature tribological testing, which would skew the wear data and invalidate the structural comparison.

Step 2: Rheological & Cold Flow Profiling (ASTM D445 & D97)

  • Protocol: Measure kinematic viscosity at 40°C and 100°C using a capillary viscometer. Determine the pour point via an automated tilt method.

  • Causality: This establishes the Viscosity Index (VI). We must quantify how effectively the linear chain maintains its hydrodynamic film thickness at elevated temperatures compared to the sterically hindered branched variant.

Step 3: Boundary Lubrication Assessment (Four-Ball Wear Test - ASTM D4172)

  • Protocol: Subject the ester to 1200 RPM under a 392 N load at 75°C for 60 minutes. Measure the resulting Wear Scar Diameter (WSD) via optical microscopy.

  • Causality: High contact loads strip away the bulk hydrodynamic fluid film, forcing the ester molecules to adsorb directly onto the nascent metal surface. Linear esters, due to their unhindered polarity, pack tighter on the metal, yielding a smaller WSD 4[4].

Step 4: Oxidative Stability via PDSC (ASTM D6186)

  • Protocol: Perform isothermal heating at 180°C under 500 psi of O₂. Record the Oxidation Induction Time (OIT).

  • Causality: Evaluates the vulnerability of the carbon backbone. Branched esters possess tertiary carbons that are more susceptible to radical attack, often resulting in a shorter OIT unless properly additized.

  • Validation Loop: If the PDSC shows early oxidative degradation, the high-temperature Four-Ball wear scar must proportionally increase due to the localized formation of corrosive acidic byproducts. We cross-correlate these data points to validate the assay.

Workflow S1 1. Sample Prep Vacuum Dehydration (Mitigate Hydrolysis) S2 2. Rheology ASTM D445 & D97 (Viscosity & Pour Point) S1->S2 S3 3. Tribology Four-Ball Wear Test (Boundary Film Strength) S2->S3 S4 4. Oxidation PDSC Analysis (Thermal Stability) S3->S4 S4->S2 Feedback Loop S5 5. Validation Cross-Correlate OIT with Wear Scar S4->S5

Self-validating experimental workflow for ester lubricity profiling.

Implications for Drug Development & Pharmaceutical Manufacturing

Understanding these structural nuances is critical for pharmaceutical scientists and engineers:

  • Topical & Transdermal Formulations: Branched azelates, specifically Bis(2-ethylhexyl) azelate, act as exceptional emollients and skin conditioning agents 5[5]. Their ultra-low pour point ensures that topical creams and gels maintain their spreadability and non-gritty rheological profile even when stored in cold-chain environments (e.g., refrigerated biologic topicals).

  • Pharmaceutical Processing Equipment: High-speed tablet presses, encapsulation machines, and homogenizers require high-performance, pharma-grade synthetic lubricants. Linear azelates are preferred in these environments; their high VI and superior boundary lubrication prevent metal-on-metal wear at high operating temperatures, ensuring zero particulate contamination in the Active Pharmaceutical Ingredient (API).

References
  • Synthesis and lubricity properties analysis of branched dicarboxylate esters based lubricant, ResearchG
  • Synthetic Esters: Engineered to Perform, Machinery Lubric
  • Ester Base Stocks & Additives, Emery Oleochemicals,
  • Buy Bis(2-ethylhexyl)
  • Synthetic Esters, ZSLubes,

Sources

Safety & Regulatory Compliance

Safety

Nonanedioic acid, didecyl ester proper disposal procedures

Operational Guide: Proper Disposal and Handling Procedures for Nonanedioic Acid, Didecyl Ester Introduction Nonanedioic acid, didecyl ester (commonly known as didecyl azelate, CAS: 2131-27-3) is a long-chain aliphatic di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling Procedures for Nonanedioic Acid, Didecyl Ester

Introduction Nonanedioic acid, didecyl ester (commonly known as didecyl azelate, CAS: 2131-27-3) is a long-chain aliphatic dicarboxylic acid ester[1]. Widely utilized in drug development as a specialized lubricant, plasticizer, and dermatological base, its unique physicochemical profile demands specific logistical and disposal protocols. As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets, providing you with the mechanistic reasoning behind each operational step to ensure absolute safety, regulatory compliance, and laboratory efficiency.

Physicochemical Profiling for Disposal

Understanding the physical nature of didecyl azelate is the first step in designing a self-validating waste management system. The molecule (C₂₉H₅₆O₄) is highly lipophilic, which dictates its behavior in waste streams.

PropertyValue / CharacteristicOperational Implication
CAS Registry Number 2131-27-3Essential for TSCA and EPA waste tracking and compliance[1].
Molecular Formula C₂₉H₅₆O₄High carbon-to-oxygen ratio indicates a high calorific value, ideal for incineration.
Physical State Viscous LiquidProne to surface adhesion; requires surfactant-based spill cleanup protocols.
Water Solubility InsolubleWill form a biphasic system in aqueous waste; requires strict phase segregation.
Aquatic Toxicity Low acute, physical hazardMust not be disposed of in municipal drains to prevent physical fouling of aquatic environments[2].

The Causality of Ester Waste Management (Expertise & Experience)

Why do we mandate high-temperature incineration for didecyl azelate rather than chemical neutralization?

The stability of the ester linkage in long-chain aliphatic compounds makes ambient-temperature hydrolysis (saponification) kinetically slow and operationally inefficient for bulk laboratory waste. Furthermore, because of its C₂₉ backbone, didecyl azelate possesses an exceptionally high British Thermal Unit (BTU) value. When routed to a non-halogenated organic waste stream, it acts as an excellent supplemental fuel source during high-temperature incineration, facilitating the complete combustion of other, less combustible laboratory wastes into CO₂ and H₂O.

However, mixing this ester with halogenated solvents (e.g., dichloromethane, chloroform) fundamentally alters its disposal trajectory. Halogens lower the combustion efficiency and introduce the severe risk of generating toxic dioxins and furans during the incineration process. Therefore, strict segregation is not just a regulatory suggestion; it is a thermodynamic necessity.

Self-Validating Disposal Protocol

To build a self-validating system, every disposal workflow must include a verification step to prevent cross-contamination—the leading cause of laboratory waste incidents. Follow this step-by-step methodology for the disposal of didecyl azelate:

  • Step 1: Phase Separation & Collection

    • Action: Collect the ester waste in a dedicated, chemically compatible container.

    • Causality: Due to its lipophilicity, didecyl azelate will phase-separate from aqueous reagents. Use a separatory funnel to isolate the organic ester layer if it was mixed with aqueous buffers during drug formulation processes.

  • Step 2: Pre-Disposal FTIR Validation (The Self-Validating Step)

    • Action: Before combining the isolated ester with bulk laboratory non-halogenated waste, perform a rapid Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) scan.

    • Validation Criteria: Confirm the presence of the strong ester carbonyl stretch (~1735 cm⁻¹) and aliphatic C-H stretches (~2920, 2850 cm⁻¹). Ensure there are no unexpected peaks, such as strong C-Cl stretches (typically 600-800 cm⁻¹), which would indicate accidental halogenated cross-contamination.

  • Step 3: Containment Logistics

    • Action: Transfer the validated waste into UN-approved High-Density Polyethylene (HDPE) carboys.

    • Causality: Long-chain esters can act as plasticizers over time. Standard Low-Density Polyethylene (LDPE) containers may swell or degrade upon prolonged contact. HDPE provides the necessary structural integrity for safe transport.

  • Step 4: Labeling and Final Routing

    • Action: Affix a hazardous waste label classifying the contents as "Non-Halogenated Organic Waste: Contains Didecyl Azelate."

    • Routing: Schedule pickup with an EPA-certified waste management vendor for high-temperature incineration[3]. Ensure the waste profile explicitly specifies the absence of halogens and heavy metals[4].

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for routing didecyl azelate waste, emphasizing the critical separation of halogenated and non-halogenated streams prior to final destruction.

WasteProtocol A Waste Generation: Didecyl Azelate B FTIR Validation (Check for Halogens/Aqueous) A->B C Halogenated Solvents Present? B->C D Halogenated Organic Waste Stream C->D  Yes E Non-Halogenated Organic Stream C->E  No F High-Temperature Incineration D->F E->F

Didecyl azelate waste segregation and disposal workflow.

Spill Response and Immediate Safety

While didecyl azelate is not considered highly hazardous under standard OSHA Hazard Communication Standards (29 CFR 1910.1200)[4], an accidental spill presents a significant slip hazard and an environmental risk if it enters municipal water systems[2].

  • Containment: Immediately block all nearby laboratory drains. Do not use water to flush the spill, as the ester is insoluble and water will only spread the slick.

  • Absorption: Apply a lipophilic absorbent (e.g., vermiculite, dry sand, or specialized hydrophobic spill pads) directly to the affected area.

  • Cleanup: Sweep up the absorbed material using non-sparking tools and place it into a solid waste container labeled for incineration. Wash the residual surface with a strong laboratory surfactant or detergent to break down and remove the remaining slippery film.

References

  • Toxic Substances Control Act (TSCA) Chemical Substance Inventory | Source: epa.gov | 1

  • Patent Application Publication US 2013/0190217 A1 (Ester Oils & Aquatic Toxicity) | Source: googleapis.com | 2

  • SAFETY DATA SHEET - Thermo Fisher Scientific (Azelate Esters) | Source: fishersci.com | 4

  • Working with Hazardous Chemicals - Organic Syntheses (Waste Guidelines) | Source: orgsyn.org |3

Sources

© Copyright 2026 BenchChem. All Rights Reserved.